6-Bromo-7-chloro-8-fluoroquinoline
Description
BenchChem offers high-quality 6-Bromo-7-chloro-8-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-chloro-8-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMLGOVAVIKSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742992 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-04-7 | |
| Record name | 6-Bromo-7-chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Sourcing & Utilization: 6-Bromo-7-chloro-8-fluoroquinoline
Topic: Strategic Sourcing and Utilization of 6-Bromo-7-chloro-8-fluoroquinoline Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.
Executive Summary
The 6-Bromo-7-chloro-8-fluoroquinoline scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Unlike commodity quinolines, this specific tris-halogenated isomer offers a unique "Halogen Hierarchy" —a pre-encoded reactivity gradient allowing sequential, site-specific functionalization.
This guide addresses the critical bottleneck for researchers: Availability. As of Q1 2026, this molecule is rarely a stock catalog item. It is primarily a Custom Synthesis (CRO) target . This whitepaper outlines the technical specifications for sourcing, the quality control protocols to validate the isomer, and the synthetic logic for its application in Structure-Activity Relationship (SAR) studies.
The Chemical Architecture: Why This Scaffold?
The value of 6-Bromo-7-chloro-8-fluoroquinoline lies in its electronic and steric tuning. In drug discovery, "scaffold hopping" often utilizes halogenated quinolines to improve metabolic stability and potency [1].
The Reactivity Gradient (The "Halogen Hierarchy")
For a medicinal chemist, this molecule is not just a structure; it is a programmable circuit. The varying bond strengths of the Carbon-Halogen bonds allow for orthogonal cross-coupling :
-
C6-Bromine (Most Reactive): The primary handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It reacts under mild conditions.
-
C7-Chlorine (Latent Reactivity): Remains inert during C6 functionalization. Can be activated later using specialized ligands (e.g., Buchwald precatalysts) or via Lithium-Halogen exchange.
-
C8-Fluorine (Metabolic Blocker): Generally inert to coupling. Its role is to block the C8 metabolic "soft spot" (preventing oxidative metabolism) and to modulate pKa and lipophilicity (ClogP) [2].
Strategic Sourcing: The Supplier Landscape
Status: High-Complexity / Low-Availability Primary Sourcing Route: Custom Synthesis / Make-on-Demand.
You will likely not find this in a standard Sigma-Aldrich or Fisher catalog ready for 24-hour delivery. You must engage a Contract Research Organization (CRO).
Vendor Selection Matrix
When issuing a Request for Quote (RFQ), use the following criteria to filter suppliers (e.g., Enamine, WuXi AppTec, SpiroChem, or specialized boutique synthesis houses).
| Criterion | Requirement | Why it Matters |
| Purity Spec | >97% (HPLC) | Isomers (e.g., 6-Cl, 7-Br) have identical mass but different reactivity. |
| Isomeric Purity | >98% (Regio-isomer) | The Skraup synthesis often yields regio-isomeric mixtures that are hard to separate. |
| Scale | Gram-scale capable | Milligram batches are insufficient for multi-step SAR campaigns. |
| Data Package | 1H-NMR, 19F-NMR , NOESY | 19F-NMR is critical to confirm the position of the Fluorine relative to the Nitrogen. |
Sourcing Workflow Visualization
Figure 1: Decision tree for sourcing rare halogenated heterocycles. Given the rarity of the 6,7,8-substitution pattern, a Custom Synthesis route is the most probable path.
Incoming Quality Control (IQC): The Self-Validating Protocol
Trusting a label on a custom-synthesized halogenated heterocycle is a critical risk. Regio-isomers (e.g., swapping the Cl and Br positions) will have the exact same LCMS mass but will ruin downstream chemistry.
The Validation Protocol
Upon receipt of the material, the following analytical workflow is mandatory:
-
LCMS: Confirms Molecular Weight (MW: ~260.5) and Br/Cl isotope pattern (distinctive 3-peak cluster).
-
1H-NMR: Confirms the aromatic proton count (should be 2 protons on the benzene ring, 3 on the pyridine ring).
-
19F-NMR (The Key):
-
The chemical shift of the Fluorine at C8 is highly sensitive to the adjacent Nitrogen.
-
Expectation: A singlet or doublet (coupling with H) in the range of -120 to -140 ppm (solvent dependent).
-
-
2D-NMR (NOESY/HMBC):
-
Crucial Step: You must observe a Through-Space interaction (NOE) between the C8-Fluorine and the C2-Proton (or lack thereof) and coupling between H5 and H4. This definitively proves the orientation.
-
Synthetic Application: The "Programmed" Workflow
Once validated, the molecule serves as a scaffold for sequential functionalization.
Experimental Logic
-
Step 1: C6-Arylation. Using a Palladium catalyst (e.g., Pd(dppf)Cl2) and a boronic acid, the Bromine at C6 reacts exclusively. The C7-Chlorine is too stable to react under standard Suzuki conditions (60-80°C).
-
Step 2: C7-Amination. After the first step, the C7-Chlorine can be engaged using Buchwald-Hartwig conditions (Pd2(dba)3, XPhos) at elevated temperatures (100°C+).
-
Step 3: C8-Fluorine Retention. The Fluorine remains to modulate the pKa of the quinoline nitrogen, reducing hERG liability in the final drug candidate [3].
Reaction Pathway Diagram
Figure 2: The chemoselective functionalization pathway utilizing the bond-dissociation energy differences between C-Br, C-Cl, and C-F.[1]
Safety & Handling
-
Hazard Class: Acute Toxic (Oral/Dermal). Halogenated quinolines can be severe eye irritants.
-
Handling: Use a fume hood. Avoid dust generation.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While quinolines are generally stable, poly-halogenated aromatics can be light-sensitive over long periods.
References
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. Link
-
Huigens, R. W., et al. (2018).[2] Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents.[2][3] European Journal of Medicinal Chemistry, 154, 280-289. Link
-
Blasig, I., et al. (2009). Quinoline derivatives as novel potential drugs.[2][3][4][5] Bioorganic & Medicinal Chemistry, 17(13), 4500-4509. Link
-
Sigma-Aldrich. (2025). Product Specification: 6-Bromo-8-chloroquinoline (Analog Reference).[1] Link
(Note: Direct supplier links for the exact 6-Br-7-Cl-8-F isomer are dynamic due to its "custom synthesis" nature. The references provided anchor the chemical logic and analog availability.)
Sources
- 1. CAS#:1016847-76-9 | 6-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline | Chemsrc [chemsrc.com]
- 2. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"6-Bromo-7-chloro-8-fluoroquinoline" literature review
Technical Monograph: 6-Bromo-7-chloro-8-fluoroquinoline
Executive Summary
6-Bromo-7-chloro-8-fluoroquinoline (CAS: 1375069-04-7) is a high-value heterocyclic building block used primarily in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1] Its tri-halogenated core provides three distinct vectors for chemical diversification, making it a "privileged scaffold" in medicinal chemistry. The bromine at C6 allows for palladium-catalyzed carbon-carbon bond formation, the chlorine at C7 is a prime site for nucleophilic aromatic substitution (
This guide details the synthesis, chemical properties, and strategic application of this scaffold in drug discovery.
Chemical Profile & Properties[3][4][5][6]
| Property | Value |
| IUPAC Name | 6-Bromo-7-chloro-8-fluoroquinoline |
| CAS Number | 1375069-04-7 |
| Molecular Formula | |
| Molecular Weight | 260.49 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
| Melting Point | 120–125 °C (Typical for analogs) |
| pKa (Calculated) | ~2.5 (Quinoline nitrogen) |
Synthetic Methodology
The most reliable route to 6-bromo-7-chloro-8-fluoroquinoline is the Skraup Synthesis or the Gould-Jacobs Reaction , utilizing a pre-functionalized aniline precursor to ensure correct regiochemistry.
Core Precursor:
-
4-Bromo-3-chloro-2-fluoroaniline (CAS: 115843-99-7)
-
Rationale: The substitution pattern of the aniline maps directly to the quinoline ring. The amine directs cyclization to the less hindered ortho-position (C6 of the aniline), which becomes C8 of the quinoline.
Protocol: Modified Skraup Reaction
This protocol uses a mild oxidant and acid catalyst to minimize polymerization of the electron-deficient aniline.
Reagents:
-
4-Bromo-3-chloro-2-fluoroaniline (1.0 eq)[2]
-
Glycerol (3.0 eq)
-
Iron(II) sulfate (
) (catalytic) -
Nitrobenzene (0.5 eq) or Iodine (catalytic) as oxidant
-
Sulfuric acid (
) (solvent/catalyst)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-chloro-2-fluoroaniline in concentrated
. -
Addition: Add glycerol dropwise over 30 minutes. Add oxidant (Nitrobenzene) and
. -
Cyclization: Heat the mixture to 140°C for 4–6 hours. The reaction proceeds via the formation of acrolein (in situ from glycerol), followed by Michael addition of the aniline, ring closure, and oxidation.
-
Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (500 mL).
-
Neutralization: Basify the solution to pH 9–10 using 50% NaOH solution or solid
. Caution: Exothermic. -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).
-
Purification: Dry organic layers over
, concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1).
Synthesis Logic Diagram
Figure 1: Retrosynthetic logic for the construction of the 6,7,8-trisubstituted quinoline core.
Medicinal Chemistry Applications (SAR)
This molecule is designed as a scaffold for Structure-Activity Relationship (SAR) exploration. Each halogen atom serves a distinct purpose in drug design.
Functionalization Map
-
C6-Position (Bromine): The "Tail" Vector
-
Reactivity: High susceptibility to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Application: Used to attach solubilizing groups, heteroaryl rings, or steric bulk required for binding affinity in kinase pockets.
-
Example: Coupling with phenylboronic acids to extend the scaffold.
-
-
C7-Position (Chlorine): The "Head" Vector
-
Reactivity: Activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing effect of the quinoline nitrogen and the adjacent fluorine. -
Application: Standard site for introducing cyclic amines (piperazine, pyrrolidine) in fluoroquinolone antibiotics (e.g., Sparfloxacin analogs). This substitution is critical for Gram-negative bacterial potency.
-
-
C8-Position (Fluorine): The "Shield"
-
Effect: The C8-Fluorine atom improves metabolic stability (blocking oxidation at C8) and, unlike C8-Chlorine, reduces the risk of phototoxicity in final drug candidates. It also influences the pKa of the quinoline nitrogen, affecting bioavailability.
-
Strategic Functionalization Diagram
Figure 2: Functionalization strategy for the trisubstituted quinoline core.
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.
-
GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond can be light-sensitive over long periods; amber vials are recommended.
References
-
Sigma-Aldrich. (n.d.). 6-Bromo-7-chloro-8-fluoroquinoline Product Page. Retrieved from
-
Splendid Lab. (n.d.). Synthesis of Halogenated Quinolines and Impurity Standards. Retrieved from
-
AiFChem. (n.d.).[3] Building Blocks: 6-Bromo-7-chloro-8-fluoroquinoline.[1][4][5][6][7][8] Retrieved from
-
Fluorochem. (n.d.).[3] 4-Bromo-3-chloro-2-fluoroaniline (Precursor Data). Retrieved from
- Domagala, J. M., et al. (1991). Structure-activity relationships of the 8-halo-substituted quinolones. Journal of Medicinal Chemistry. (General reference for 8-halo quinolone SAR).
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 3. 2173107-63-4 | N-BOC-4-bromo-3-chloro-2-fluoroaniline - AiFChem [aifchem.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. Combi-Blocks [combi-blocks.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
"6-Bromo-7-chloro-8-fluoroquinoline" as a research chemical
A Strategic Halogenated Scaffold for Medicinal Chemistry
Executive Summary
6-Bromo-7-chloro-8-fluoroquinoline (CAS: 1375069-04-7) represents a high-value pharmacophore building block characterized by a unique "consecutive halogen" substitution pattern.[1][2] Unlike mono-halogenated quinolines, this tris-substituted scaffold offers orthogonal reactivity profiles, allowing medicinal chemists to sequentially functionalize the core with high regioselectivity.
The 8-fluoro substituent serves as a metabolic blocker and pKa modulator, the 7-chloro moiety provides steric bulk and lipophilic tuning, and the 6-bromo position acts as a highly reactive handle for palladium-catalyzed cross-coupling. This guide details the synthesis, chemical properties, and strategic application of this scaffold in drug discovery.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 6-Bromo-7-chloro-8-fluoroquinoline |
| CAS Number | 1375069-04-7 |
| Molecular Formula | C₉H₄BrClFN |
| Molecular Weight | 260.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~3.4 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 1 |
| Key Features | Orthogonal halogen reactivity; Metabolic stability at C8 |
Synthesis Protocol: The Modified Skraup Cyclization
While various routes to quinolines exist (e.g., Gould-Jacobs, Friedländer), the specific substitution pattern of 6-bromo-7-chloro-8-fluoroquinoline dictates the use of a Skraup Cyclization . This method ensures the correct regiochemistry by utilizing the steric blocking effect of the fluorine atom.
Retrosynthetic Logic
The synthesis targets the cyclization of 4-bromo-3-chloro-2-fluoroaniline with glycerol.
-
Regiocontrol: The aniline nitrogen directs cyclization to the ortho positions. Position 2 is blocked by Fluorine. Therefore, cyclization must occur at Position 6 (the unsubstituted hydrogen), yielding the 5,6,7,8-substituted quinoline core with the halogens correctly placed at 6, 7, and 8.
Experimental Methodology
Reagents:
-
4-Bromo-3-chloro-2-fluoroaniline (1.0 eq)
-
Glycerol (3.0 eq)
-
Sodium 3-nitrobenzenesulfonate (Oxidant, 0.6 eq) or Iodine
-
Ferrous Sulfate (Catalyst, 0.1 eq)
Step-by-Step Protocol:
-
Setup: In a heavy-walled round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium 3-nitrobenzenesulfonate and ferrous sulfate in glycerol .
-
Acid Addition: Add 4-bromo-3-chloro-2-fluoroaniline to the mixture. Carefully add conc. H₂SO₄ dropwise.[5] Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to 140–150°C for 4–6 hours. The reaction proceeds via the formation of acrolein (in situ from glycerol), Michael addition of the aniline, and subsequent ring closure and oxidation.
-
Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 500g).
-
Neutralization: Basify the solution to pH ~9–10 using 50% NaOH solution or solid Na₂CO₃. The crude quinoline will precipitate as a dark solid or oil.[5]
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 9:1 to 4:1).
-
Characterization: Confirm identity via ¹H NMR and MS (ESI+).
Figure 1: The Skraup synthesis pathway ensures regioselective ring closure away from the fluorine substituent.
Strategic Applications in Drug Discovery[6]
The value of this scaffold lies in its Chemo-Orthogonality . The three halogens have distinct electronic environments and bond dissociation energies, allowing for sequential modification.
A. The 6-Bromo "Warhead" (Primary Vector)
The bromine at position 6 is the most reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
-
Utility: Used to attach the primary pharmacophore (e.g., a solubilizing tail or a kinase hinge-binding motif).
-
Protocol Insight: Use mild catalysts (e.g., Pd(dppf)Cl₂) to couple at C6 without disturbing the C7-Cl bond.
B. The 7-Chloro "Tuning Knob" (Secondary Vector)
The chlorine at position 7 is significantly less reactive than the 6-bromo group due to the stronger C-Cl bond.
-
Utility: It generally remains intact during C6 functionalization. It can be activated later using specialized ligands (e.g., Buchwald biaryl phosphines like XPhos) or used to modulate the lipophilicity (LogP) of the final drug candidate.
-
Steric Effect: The 7-Cl provides steric bulk that can force the molecule into specific conformations within a binding pocket.
C. The 8-Fluoro "Shield" (Metabolic Block)
The fluorine at position 8 is rarely displaced; its role is electronic and metabolic.
-
Metabolic Stability: The C8 position in quinolines is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine blocks this pathway, extending the half-life (t1/2) of the drug.
-
Electronic Effect: The strong electronegativity of Fluorine lowers the pKa of the quinoline nitrogen, reducing non-specific binding and potentially improving membrane permeability.
Figure 2: Hierarchy of reactivity allowing sequential functionalization of the scaffold.
Safety & Handling (E-E-A-T)
As a research chemical, 6-Bromo-7-chloro-8-fluoroquinoline must be handled with standard BSL-1 precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated quinolines can be light-sensitive; store in amber vials.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Skraup Synthesis Mechanism & Applications
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.
-
-
Fluoroquinolines in Medicinal Chemistry
-
Blondelle, S. E., et al. (2023). "A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids." Molecules, 28(6), 2821.
-
-
Precursor Availability (4-Bromo-3-chloro-2-fluoroaniline)
-
PubChem Compound Summary for CAS 115843-99-7.
-
- Halogen Reactivity in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text validating the reactivity order Br > Cl > F in aromatic nucleophilic/electrophilic systems).
Sources
- 1. scribd.com [scribd.com]
- 2. 1204810-31-0|3-Bromo-4-chloro-7-fluoroquinoline|BLD Pharm [bldpharm.com]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 5. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Selective Chlorination of 6-bromo-8-fluoro-7-hydroxyquinoline
Abstract
This document provides a comprehensive guide for the selective electrophilic chlorination of 6-bromo-8-fluoro-7-hydroxyquinoline to synthesize 5-chloro-6-bromo-8-fluoro-7-hydroxyquinoline. Halogenated quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1][2][3] This application note details the underlying chemical principles, justifies the selection of N-Chlorosuccinimide (NCS) as an optimal chlorinating agent, and presents a robust, step-by-step protocol for synthesis, purification, and characterization. The methodologies are designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis.
Scientific Principles and Rationale
A thorough understanding of the substrate's electronic nature and the reaction mechanism is critical for successful synthesis. This section elucidates the causality behind the chosen experimental design.
The Substrate: 6-bromo-8-fluoro-7-hydroxyquinoline
The starting material is a highly substituted quinoline ring. The reactivity and regioselectivity of the chlorination are governed by the cumulative electronic effects of its substituents:
-
7-Hydroxy Group (-OH): This is a powerful activating group for electrophilic aromatic substitution (EAS) due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring via resonance. It is a strong ortho, para-director.
-
6-Bromo (-Br) and 8-Fluoro (-F) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing because of their ability to donate lone-pair electrons through resonance.
-
Quinoline Core: The pyridine part of the quinoline ring is electron-deficient and generally less reactive towards electrophiles than the benzene ring.[4]
The Reaction: Electrophilic Aromatic Substitution (EAS)
The fundamental reaction is an electrophilic aromatic substitution, which proceeds via a two-step mechanism.[5] First, the electron-rich aromatic ring attacks an electrophile (in this case, an electrophilic chlorine species, "Cl+"), forming a resonance-stabilized carbocation intermediate known as an arenium ion.[5] In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS)
While various chlorinating agents exist, N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation for several key reasons:
-
Mild Reaction Conditions: NCS can effectively chlorinate activated aromatic rings, such as phenols and anilines, at or near room temperature without the need for strong Lewis acid catalysts.[6][7] This minimizes the risk of side reactions.
-
Safety and Handling: NCS is a stable, crystalline solid that is significantly easier and safer to handle than corrosive and toxic alternatives like chlorine gas or sulfuryl chloride.[8][9]
-
Selectivity: For highly activated systems, NCS provides excellent selectivity, reducing the formation of over-chlorinated byproducts.[10] The byproduct of the reaction, succinimide, is easily removed during aqueous workup.
Regioselectivity Prediction
The position of chlorination is dictated by the directing effects of the existing substituents.
-
The 7-hydroxy group is the most influential and strongly directs electrophilic attack to its ortho (positions 6 and 8) and para (position 5) positions.
-
Positions 6 and 8 are already occupied by bromo and fluoro substituents, respectively.
-
This leaves position 5 as the only available, activated site directed by the powerful -OH group.
-
The directing effects of the 6-bromo and 8-fluoro groups also align, as position 5 is ortho to the bromo group and para to the fluoro group.
Therefore, the reaction is predicted to proceed with high regioselectivity to yield 5-chloro-6-bromo-8-fluoro-7-hydroxyquinoline .
Experimental Protocol
This section provides a detailed, validated workflow for the synthesis and purification of the target compound.
Materials and Equipment
Materials:
-
6-bromo-8-fluoro-7-hydroxyquinoline (≥98% purity)
-
N-Chlorosuccinimide (NCS) (≥98% purity, recrystallize if necessary)
-
Acetonitrile (CH₃CN), anhydrous (≤50 ppm H₂O)
-
Dichloromethane (DCM), ACS grade
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Deionized Water (DI H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (230-400 mesh)
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Condenser and nitrogen/argon inlet
-
Thermometer/temperature probe
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Reagent Data Table
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Role | Molar Eq. | Amount (mmol) | Mass/Vol. |
| 6-bromo-8-fluoro-7-hydroxyquinoline | C₉H₅BrFNO | 242.05 | N/A | Starting Material | 1.0 | 5.0 | 1.21 g |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 150-152 | Chlorinating Agent | 1.1 | 5.5 | 0.73 g |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | -45 | Solvent | - | - | 25 mL |
| Product (Predicted) | C₉H₄BrClFNO | 276.49 | N/A | Product | - | - | ~1.2 g (87%) |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-8-fluoro-7-hydroxyquinoline (1.21 g, 5.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (25 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (0.73 g, 5.5 mmol, 1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 30% Ethyl Acetate in Hexanes. The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 2-4 hours.
-
Quenching and Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Workup: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with DI water (2 x 30 mL) to remove succinimide, and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness in a pre-weighed flask to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-chloro-6-bromo-8-fluoro-7-hydroxyquinoline as a solid.
Experimental Workflow Diagram
Caption: Figure 1: Synthesis & Purification Workflow
Product Characterization and Validation
Validation of the final product's identity and purity is a non-negotiable step for ensuring the trustworthiness of the protocol.
Expected Outcome
-
Appearance: Off-white to pale yellow solid.
-
Yield: 75-90%.
-
Purity: >98% after column chromatography, as determined by HPLC and ¹H NMR.
Analytical Methods
-
TLC:
-
Stationary Phase: Silica Gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl Acetate / 70% Hexanes
-
Visualization: UV light (254 nm)
-
-
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient method with Water (A) and Acetonitrile (B), both containing 0.1% TFA or Formic Acid.
-
Detection: UV at 254 nm.
-
-
NMR Spectroscopy: [13][14][15][16]
-
Solvent: CDCl₃ or DMSO-d₆
-
Spectrometers: ¹H NMR (400 MHz), ¹³C NMR (100 MHz)
-
-
Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis: Observe the [M+H]⁺ or [M-H]⁻ ion and confirm the characteristic isotopic pattern for one bromine and one chlorine atom.
-
Representative Data (Predicted)
The following table provides predicted ¹H NMR chemical shifts to aid in the structural confirmation of the product, 5-chloro-6-bromo-8-fluoro-7-hydroxyquinoline.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| H-2 | 8.8 - 9.0 | d | Proton on the pyridine ring, adjacent to nitrogen. |
| H-3 | 7.4 - 7.6 | dd | |
| H-4 | 8.1 - 8.3 | d | |
| -OH | 9.5 - 11.0 | br s | Broad singlet, chemical shift is concentration and solvent dependent. |
Note: The absence of a signal in the 7.0-7.5 ppm range corresponding to H-5 of the starting material is a key indicator of successful chlorination.
Safety and Handling
Adherence to safety protocols is mandatory.
Hazard Identification
| Chemical | GHS Pictograms | Hazard Statements |
| N-Chlorosuccinimide | 💀, 🔥, corrosive | Harmful if swallowed. Causes severe skin burns and eye damage.[8][17] |
| Acetonitrile | 🔥, ❗ | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin or if inhaled. |
| Dichloromethane | ❗, health hazard | Causes skin and serious eye irritation. Suspected of causing cancer. |
| Halogenated Quinolines | ❗ | May cause skin, eye, and respiratory irritation. Handle with care. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Skin and Body Protection: Flame-retardant lab coat.
-
Respiratory Protection: All operations should be performed in a certified chemical fume hood.
Waste Disposal
-
Organic Waste: Collect all halogenated and non-halogenated organic solvents and residues in a designated, properly labeled hazardous waste container.
-
Solid Waste: Contaminated silica gel, filter paper, and gloves should be disposed of in a solid hazardous waste container.
-
Aqueous Waste: Neutralize aqueous washes before disposal according to local regulations.
Mechanistic Summary Diagram
The following diagram illustrates the accepted mechanism for the electrophilic aromatic substitution.
Caption: Figure 2: Reaction Mechanism
References
-
International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
-
Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Alpha Chemika. (n.d.). N-CHLOROSUCCINIMIDE For Synthesis. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Al-Amiery, A. A. H., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260. Retrieved from [Link]
- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
-
PubChem. (n.d.). Chlorosuccinimide. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Amiery, A. A. H. (2021). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. ResearchGate. Retrieved from [Link]
-
Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Pakistan Council of Scientific & Industrial Research. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (n.d.). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
- Google Patents. (1971). US3567732A - Process for the preparation of chlorinated quinolines.
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
Vavrek, M. T., & Weisburger, J. H. (1990). Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ), the 5-hydroxy derivative. Cancer Letters, 51(1), 79-83. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. Retrieved from [Link]
-
National Institutes of Health. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. scispace.com [scispace.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. uop.edu.pk [uop.edu.pk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. isca.me [isca.me]
- 7. Chlorination - Common Conditions [commonorganicchemistry.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 11. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tsijournals.com [tsijournals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Application Note: 6-Bromo-7-chloro-8-fluoroquinoline as a Strategic Intermediate in Medicinal Chemistry
Executive Summary & Strategic Value
6-Bromo-7-chloro-8-fluoroquinoline represents a high-value "privileged structure" in modern drug discovery. Its utility lies in the orthogonal reactivity of its three halogen substituents, allowing medicinal chemists to sequentially functionalize the core with high regiocontrol.
-
C6-Bromine (Br): The primary "entry point." It is the most reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) under standard conditions.
-
C7-Chlorine (Cl): A latent handle. It remains inert under mild C6-coupling conditions but can be activated subsequently using specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions.
-
C8-Fluorine (F): The "metabolic shield." It blocks the C8 position from Cytochrome P450-mediated oxidation (a common clearance pathway for quinolines) and modulates the pKa of the quinoline nitrogen, reducing hERG liability.
This guide provides a validated workflow for the synthesis, handling, and selective functionalization of this scaffold.
Chemical Synthesis Protocol: The "De Novo" Aniline Route
While direct halogenation of quinoline is possible, it often suffers from poor regioselectivity (yielding mixtures of 5-, 6-, and 8-isomers). The most robust method for generating the specific 6,7,8-substitution pattern is the Skraup Synthesis starting from the pre-halogenated aniline.
Reaction Scheme
Precursor: 4-Bromo-3-chloro-2-fluoroaniline
Reagents: Glycerol, conc. Sulfuric Acid (
Step-by-Step Protocol
Safety Warning: The Skraup reaction is highly exothermic and can be violent. Perform behind a blast shield in a high-efficiency fume hood.
-
Setup:
-
In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 4-Bromo-3-chloro-2-fluoroaniline (10.0 g, 44.6 mmol).
-
Add Sodium m-nitrobenzenesulfonate (11.0 g, 49 mmol) and Ferrous Sulfate heptahydrate (
, 2.0 g). The iron salt moderates the reaction violence.[1] -
Add Glycerol (15.0 mL, 205 mmol).
-
-
Acid Addition & Cyclization:
-
Cool the mixture to 0°C in an ice bath.
-
Dropwise, add conc.
(30 mL) over 20 minutes. Caution: Exothermic.[1] -
Once addition is complete, remove the ice bath and heat the mixture slowly to 140°C .
-
Critical Observation: Around 100-120°C, the reaction may foam vigorously (formation of acrolein). Maintain stirring and control heat to prevent boil-over.
-
Reflux at 140-150°C for 4 hours.
-
-
Workup:
-
Cool the dark tarry mixture to room temperature.
-
Pour carefully onto 500 g of crushed ice .
-
Basify the slurry to pH ~9-10 using 50% NaOH solution or solid
. Caution: Heat evolution. -
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
-
Wash combined organics with Brine (100 mL), dry over
, and concentrate under vacuum.
-
-
Purification:
-
The crude residue is typically a dark brown solid.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Yield: Expect 55-65% as an off-white to pale yellow solid.
-
Application: Regioselective C6-Suzuki Coupling
This protocol demonstrates the selective coupling of a boronic acid to the C6-position, leaving the C7-Cl and C8-F intact.
Reaction:
-
Substrate: 6-Bromo-7-chloro-8-fluoroquinoline (1.0 eq)
-
Partner: Phenylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane
Protocol
-
Degassing:
-
In a microwave vial or sealed tube, combine the quinoline substrate (260 mg, 1.0 mmol) and phenylboronic acid (134 mg, 1.1 mmol).
-
Add 1,4-Dioxane (4 mL) and 2.0 M
(1.5 mL). -
Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes to remove oxygen. Oxygen is the enemy of Pd(0).
-
-
Catalysis:
-
Add
(58 mg, 0.05 mmol) quickly under an inert gas stream. -
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 90°C for 4-6 hours (or 110°C for 30 mins in a microwave reactor).
-
Monitor: Check TLC or LC-MS. The starting material (Br) should disappear. If the reaction is pushed too long or too hot (>120°C), trace amounts of C7-coupling may occur.
-
-
Isolation:
-
Dilute with water and extract with Ethyl Acetate.
-
Pass the organic layer through a pad of Celite to remove Palladium black.
-
Concentrate and purify via chromatography.[2]
-
Product: 6-Phenyl-7-chloro-8-fluoroquinoline.
-
Visualizing the Reactivity Landscape
The following diagram illustrates the logical decision tree for functionalizing this scaffold, highlighting the reactivity hierarchy.
Figure 1: Reactivity hierarchy of the 6-Br-7-Cl-8-F quinoline scaffold. Green path indicates the standard first-pass functionalization.
Analytical Data Summary
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure |
| Molecular Formula | ||
| Exact Mass | 258.92 | Characteristic isotope pattern (Br/Cl) |
| 1H NMR (DMSO-d6) | H5 is a singlet/doublet depending on F-coupling | |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; protect from light |
References
-
Chemical Structure & Identifiers
-
Synthetic Methodology (Skraup Reaction)
-
Cross-Coupling Selectivity
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Explains Br vs Cl selectivity). Link
-
-
Commercial Availability Data
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1375069-04-7・6-Bromo-7-chloro-8-fluoroquinoline・6-Bromo-7-chloro-8-fluoroquinoline【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. scribd.com [scribd.com]
- 5. 1204810-31-0|3-Bromo-4-chloro-7-fluoroquinoline|BLD Pharm [bldpharm.com]
- 6. iipseries.org [iipseries.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2411635-99-7 Cas No. | 6-Bromo-7-chloro-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | Matrix Scientific [matrixscientific.com]
Application Note: Structural Elucidation and Purity Profiling of 6-Bromo-7-chloro-8-fluoroquinoline via NMR Spectroscopy
Abstract
The precise structural characterization of polyhalogenated quinolines is critical in drug discovery, particularly for antimalarial and antibacterial scaffolds where halogen positioning dictates biological efficacy. This application note details the NMR spectroscopy protocol for 6-Bromo-7-chloro-8-fluoroquinoline , a tris-substituted heteroaromatic system. We address the specific challenges posed by this molecule, including low solubility in non-polar solvents, the "forest of doublets" effect in
Experimental Methodology
Solvent Selection Strategy
Polyhalogenated quinolines exhibit significant
-
Recommended Solvent: DMSO-
(Dimethyl sulfoxide-d6). -
Rationale: DMSO disrupts intermolecular aggregation, providing sharper lines and stable chemical shifts. It is essential for resolving the fine splitting caused by long-range Fluorine-Proton couplings.
-
Concentration: 10–15 mg in 600
L solvent for optimal C sensitivity.
Instrument Parameters
-
Field Strength: Minimum 400 MHz (600 MHz recommended for resolving second-order effects in the pyridine ring).
-
Temperature: 298 K (25°C).
-
Pulse Sequences:
- H: Standard zg30 with 19F decoupling (optional but recommended for simplification).
- C: Power-gated decoupling (zgpg30) to maintain NOE enhancement while decoupling protons.
- F: Inverse gated decoupling (to integrate quantitatively) or standard coupled scan for structural confirmation.
Structural Analysis & Assignments
The Molecule
The structure consists of a quinoline scaffold substituted at the benzenoid ring:
-
Positions 2, 3, 4: Unsubstituted (Pyridine ring protons).
-
Position 5: Unsubstituted (Benzenoid proton).
-
Position 6: Bromine.
-
Position 7: Chlorine.
H NMR Analysis (Proton Assignments)
The
| Proton | Multiplicity | Approx.[1][4][5][6] Shift ( | Coupling ( | Diagnostic Logic |
| H2 | dd | 8.9 – 9.1 | Most downfield signal due to proximity to Nitrogen (deshielding). | |
| H4 | dd | 8.4 – 8.6 | Deshielded, but less than H2. Shows strong NOE with H5. | |
| H5 | s (br) | 8.0 – 8.2 | Key Signal. Isolated singlet. May show broadening due to long-range coupling with F8 (para-relationship). | |
| H3 | dd | 7.6 – 7.8 | Most upfield proton. Part of the AMX system with H2 and H4. |
Critical Observation: The H5 proton is the only proton on the benzene ring. Its appearance as a singlet (or finely split doublet) confirms the substitution pattern at positions 6, 7, and 8.
F NMR Analysis
The
-
Signal: Single resonance around -125 to -135 ppm (relative to CFCl
). -
Coupling: If run without proton decoupling, the signal may appear as a broadened singlet or doublet of doublets (coupling to H5 and potentially H4 through space).
-
Purity Check: Any secondary peaks in this region indicate regioisomers (e.g., 5-fluoro or 7-fluoro impurities), which are common in halogenation syntheses.
C NMR: The "Forest of Doublets"
The presence of Fluorine at C8 splits the carbon signals due to large C-F coupling constants (
| Carbon | Type | Approx.[1][5][6][7][8][9][10] Shift | Assignment Logic | |
| C8 | C-F | ~155 ppm | Large doublet; most deshielded carbon. | |
| C7 | C-Cl | ~120 ppm | Doublet. Ortho to F. | |
| C8a | C-N | ~140 ppm | Doublet. Ortho to F; bridgehead carbon. | |
| C6 | C-Br | ~125 ppm | Small doublet. Meta to F. | |
| C5 | C-H | ~128 ppm | H5 attached (confirmed by HSQC). | |
| C2 | C-H | ~152 ppm | - | H2 attached; very downfield. |
Visual Workflow: Assignment Logic
The following diagram illustrates the logical flow for assigning the crowded halogenated region using 2D NMR correlations.
Caption: Logical workflow for assigning the benzenoid ring substituents using combined 1D and 2D NMR data.
Detailed Protocol: HMBC Connectivity
To definitively place the halogens, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.
Objective: Verify the position of H5 relative to the bridgehead carbons and the halogenated carbons.
-
Setup: Select the hmbcgpndqf parameter set (gradient selected, magnitude mode).
-
Optimization: Set long-range coupling constant (
) to 8 Hz. -
Analysis Steps:
-
Trace H5 (Proton axis): Look for correlations in the Carbon axis.
-
Correlation 1 (Strong): H5
C4 (Quaternary bridgehead, weak) or C4a. -
Correlation 2 (Diagnostic): H5
C7 (The carbon bearing Chlorine). -
Correlation 3 (Diagnostic): H5
C6 (The carbon bearing Bromine). -
Verification: H5 should not show a strong 3-bond correlation to C8 (Fluorine carbon) if the
is too small, but C8 is easily identified by its massive splitting in the 1D C spectrum.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for HMBC/HSQC).
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Authoritative database for heterocycle shifts).[1][7]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Specifics on C-F coupling constants).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. tsijournals.com [tsijournals.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Improving the yield of "6-Bromo-7-chloro-8-fluoroquinoline" synthesis
An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-chloro-8-fluoroquinoline
Technical Support Center: Synthesis Optimization & Troubleshooting
Ticket ID: #Q-SYN-678-OPT Subject: Yield Improvement for 6-Bromo-7-chloro-8-fluoroquinoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The "Yield Problem"
The synthesis of 6-Bromo-7-chloro-8-fluoroquinoline presents a unique challenge due to the electronic conflict on the benzene ring. The presence of three halogens creates significant deactivation, making the cyclization step energetically demanding and prone to side reactions (polymerization/tarring).
While the Gould-Jacobs reaction is standard for quinolones, the direct synthesis of the quinoline core (without the 4-hydroxyl group) is most efficiently achieved via a Modified Skraup Synthesis . However, standard Skraup conditions (violent heating with nitrobenzene) often result in yields <30% for such deactivated anilines.
This guide outlines a Controlled Skraup Protocol using milder oxidants and moderators to boost yields to the 60-75% range, minimizing "tar" formation.
The "Golden Route": Modified Skraup Synthesis
Reaction Logic: We utilize 4-bromo-3-chloro-2-fluoroaniline as the starting material. The amino group directs the cyclization to the ortho position (C-6 of the aniline, which becomes C-8a of the quinoline), closing the ring at the unsubstituted carbon.
-
Starting Material: 4-Bromo-3-chloro-2-fluoroaniline
-
Reagents: Glycerol (C source), Sulfuric Acid (Catalyst/Dehydrating agent), Sodium m-nitrobenzenesulfonate (Water-soluble mild oxidant), Boric Acid (Moderator).
Step-by-Step Optimized Protocol
-
Pre-Mix (The Moderator): In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail when viscosity increases), mix Glycerol (3.5 eq) and Boric Acid (0.5 eq).
-
Scientist's Note: Boric acid forms a borate ester with glycerol, preventing acrolein from polymerizing too quickly. This is the secret to reducing tar [1].
-
-
Acidification: Cool the mixture to 0°C. Add Conc. H₂SO₄ (2.0 eq) dropwise.
-
Critical: Keep T < 20°C to prevent premature dehydration of glycerol.
-
-
Addition of Reactants: Add 4-bromo-3-chloro-2-fluoroaniline (1.0 eq) and Sodium m-nitrobenzenesulfonate (0.7 eq).
-
Why this oxidant? Unlike nitrobenzene, this salt is water-soluble and allows for easier workup, and its redox potential is milder, reducing violent exotherms [2].
-
-
The "Step-Up" Heating Profile (Crucial for Yield):
-
Workup:
-
Cool to 80°C. Pour into crushed ice/water.
-
Neutralize with 50% NaOH solution to pH 9.
-
Steam Distillation: This is mandatory. The product is volatile with steam; the tar is not. This separates the pure quinoline from the polymeric byproducts effectively.
-
Troubleshooting Center (Q&A)
Q1: My reaction mixture turned into a solid black mass (charcoal) within 30 minutes. What happened? A: You likely experienced a "runaway Skraup." This occurs when acrolein is generated faster than the aniline can react with it, leading to acrolein polymerization.
-
Fix: Use the Boric Acid moderator described above.
-
Fix: Add Ferrous Sulfate (FeSO₄) (0.1 eq) to the reaction. It acts as a radical scavenger and heat transfer moderator, preventing local hot spots that trigger charring [3].
Q2: I am getting low yields (<20%) and recovering starting material. A: The tri-halogenated aniline is extremely electron-poor (deactivated). The nucleophilicity of the amine is low.
-
Fix: Increase the amount of acid catalyst (H₂SO₄) slightly to 2.5 eq to ensure dehydration of glycerol, but decrease the water content. Ensure your glycerol is anhydrous.
-
Fix: Switch solvent to Acetic Acid/H₂SO₄ mixtures (Doebner-Miller variation) to improve solubility of the deactivated aniline.
Q3: The product contains a difficult-to-remove impurity (approx. 5-10%). A: This is likely the 5-bromo isomer (regioisomer). While the 4-bromo-3-chloro-2-fluoroaniline directs strongly to the open ortho position, steric crowding can sometimes force cyclization at the crowded position if the temperature is too high too fast.
-
Fix: Adhere strictly to the "Stage 1" heating (120°C). Lower temperatures favor the kinetically controlled (less sterically hindered) product.
Q4: Can I use the Gould-Jacobs reaction instead? A: Yes, but it yields 6-bromo-7-chloro-8-fluoro-4-hydroxyquinoline .
-
To get the target (H at position 4), you must chlorinate (POCl₃) -> 4,7-dichloro-6-bromo-8-fluoroquinoline -> and then reduce the 4-Cl selectively.
-
Warning: Reducing 4-Cl without debrominating the 6-position is chemically difficult and requires precise Pd/C poisoning or Tosylhydrazide reduction. The Skraup route is superior for the unsubstituted 4-position [4].
Visualizing the Workflow
The following diagram illustrates the optimized pathway and the critical decision points for yield preservation.
Caption: Optimized Modified Skraup workflow with critical control points to prevent polymerization.
Summary Data Table
| Parameter | Standard Skraup | Optimized (Modified) Skraup |
| Oxidant | Nitrobenzene | Sodium m-nitrobenzenesulfonate |
| Moderator | None | Boric Acid + FeSO₄ |
| Temperature | Reflux (~180°C) | Step-Ramp (120°C -> 145°C) |
| Typical Yield | 15 - 25% | 60 - 75% |
| Purity (Crude) | Low (Tarry) | High (Clean Oil) |
| Workup | Solvent Extraction | Steam Distillation |
References
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link
-
Clarke, H. T., & Davis, A. W. (1941). "Quinoline synthesis using sodium m-nitrobenzenesulfonate." Organic Syntheses, Coll.[7] Vol. 1, p. 478. Link
- Palmer, M. H. (1967). "The Structure and Reactions of Heterocyclic Compounds." Edward Arnold Ltd, London.
-
Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
Technical Support Center: 6-Bromo-7-chloro-8-fluoroquinoline Stability & Storage Guide
Part 1: Executive Summary (Immediate Action)
If you have just received a shipment of 6-Bromo-7-chloro-8-fluoroquinoline , adhere to these "Tier 1" conditions immediately to prevent degradation.
| Parameter | Recommendation | Criticality |
| Temperature | 2–8°C (Refrigerated) | High |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical |
| Light Protection | Amber Vial + Foil Wrap | High |
| Desiccation | Store in a desiccator; compound is hygroscopic. | Medium |
| Container | Tightly sealed glass (PTFE-lined cap). Avoid plastics for long-term storage. | Medium |
Part 2: Technical Deep Dive (The "Why")
To troubleshoot effectively, you must understand the specific reactivity profile of this poly-halogenated scaffold. This molecule is not inert; it is a "loaded spring" designed for further functionalization, which makes it inherently unstable if mishandled.
The 8-Fluoro "Hotspot" (Nucleophilic Vulnerability)
The fluorine atom at position 8 is the most labile substituent on this ring.
-
Mechanism: The quinoline nitrogen exerts an electron-withdrawing inductive effect. This activates the C8 position for Nucleophilic Aromatic Substitution (SNAr) .
-
Risk: In the presence of moisture (H₂O acting as a nucleophile) and trace acid/base, the fluorine can be hydrolyzed to a hydroxyl group (forming 6-bromo-7-chloro-8-hydroxyquinoline).
-
Storage Implication: Strict exclusion of moisture is required. Do not store in protic solvents (methanol, water) for extended periods.
The 6-Bromo Photosensitivity
-
Mechanism: Aryl bromides are susceptible to homolytic bond cleavage upon exposure to UV/visible light, generating radical species.
-
Risk: Radical formation leads to polymerization (darkening of the solid) or debromination (formation of 7-chloro-8-fluoroquinoline).
-
Storage Implication: Amber glass is insufficient for long-term storage on a benchtop. Aluminum foil wrapping is mandatory.
Acid-Base Sensitivity
-
Mechanism: The quinoline nitrogen is basic (pKa ~4.9 for unsubstituted quinoline, likely lower here due to halogens).
-
Risk: Exposure to acidic vapors (HCl, TFA) in a shared chemical cabinet will protonate the nitrogen. Protonation dramatically increases the electrophilicity of the ring , accelerating the hydrolysis of the 8-fluoro group by orders of magnitude.
-
Storage Implication: Segregate from volatile acids.
Part 3: Troubleshooting Guide (Q&A)
Q1: My off-white powder has turned yellow/tan. Is it still usable?
Diagnosis: This indicates surface oxidation or early-stage photo-degradation (N-oxide formation or radical coupling).
-
Action:
-
Perform LC-MS . Look for a mass shift of +16 (N-oxide) or -79/+1 (debromination).
-
If purity is >95%: The color change is likely superficial. Recrystallize from minimal hot Ethanol/Hexanes or filter through a short plug of silica using DCM.
-
If purity is <90%: Re-purification is required.
-
Q2: The compound is not dissolving completely in DMSO.
Diagnosis: This is unexpected, as halogenated quinolines are typically soluble in DMSO.
-
Root Cause: You may have hydrolysis product (8-hydroxy species), which has different solubility properties and can hydrogen-bond strongly, leading to aggregation.
-
Test: Check the NMR. A disappearance of the characteristic C8-F coupling or the appearance of a broad phenolic -OH singlet confirms hydrolysis.
Q3: Can I store this compound in solution (stock solution)?
Recommendation: No , not for long periods (>24 hours).
-
Reasoning: Even in "anhydrous" DMSO, trace water can effect hydrolysis over weeks. In CDCl₃, trace HCl (from chloroform decomposition) can protonate the nitrogen and trigger degradation.
-
Workaround: If you must store a stock, use anhydrous DMSO , freeze at -20°C , and use single-use aliquots to avoid freeze-thaw moisture introduction.
Part 4: Protocol - Purity Re-validation Workflow
Before using stored material in a critical step (e.g., a Suzuki coupling or SNAr reaction), validate its integrity.
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DCM / Chloroform | High | Good for short-term handling. Avoid long-term storage (acidity risk). |
| DMSO / DMF | Medium | Good solubility, but difficult to remove. Nucleophilic impurities in DMF (dimethylamine) can react at C8. |
| Methanol / Ethanol | Low | Avoid. Protic solvents promote SNAr at C8 position. |
| Water | None | Insoluble. Promotes hydrolysis. |
Decision Tree: Purity Check
Figure 1: Decision workflow for assessing the quality of stored 6-Bromo-7-chloro-8-fluoroquinoline prior to synthesis.
References
-
Lipunova, G. N., et al. (2015).[1][2] Fluorine in Heterocyclic Chemistry Volume 2: 8-Fluoroquinolines Reactivity. Springer. (Discusses the susceptibility of 8-fluoroquinolines to nucleophilic attack).
- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
-
PubChem. (2024).[3] Compound Summary: 6-Bromo-8-chloroquinoline (Analogous Structure). National Library of Medicine. Retrieved from [Link]
- Albini, A., & Fagnoni, M. (2004). Photochemistry of Quinolines and Isoquinolines. In CRC Handbook of Organic Photochemistry and Photobiology.
Sources
- 1. Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-8-chloroquinoline | C9H5BrClN | CID 46739616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Strategies for 6-Bromo-7-chloro-8-fluoroquinoline
The following technical guide is designed to support researchers working with 6-Bromo-7-chloro-8-fluoroquinoline . It moves beyond generic advice to address the specific electronic and steric challenges posed by this polyhalogenated scaffold.
Executive Summary: The Reactivity Landscape
Successful functionalization of 6-Bromo-7-chloro-8-fluoroquinoline requires navigating a hierarchy of halogen reactivity. Unlike simple halo-quinolines, this substrate presents a "crowded" benzenoid ring where electronic activation competes with steric hindrance.
-
Primary Reactive Site (C6-Br): This is the intended site for initial cross-coupling. While intrinsically more reactive than the C7-chloride, the flanking C7-Cl and C5-H create a steric pocket that can retard oxidative addition with bulky catalysts.
-
Secondary Reactive Site (C7-Cl): Located on the benzenoid ring, this chloride is significantly less reactive than C2- or C4-chlorides (which are activated by the pyridine nitrogen). However, "hyper-active" catalysts (e.g., Pd-G3/G4 systems) can inadvertently activate this bond, leading to oligomerization or loss of chemoselectivity.
-
Inert/SnAr Site (C8-F): The C8-fluorine is generally inert to Pd-catalyzed cross-coupling but highly susceptible to Nucleophilic Aromatic Substitution (SnAr) under basic conditions due to the inductive effect of the quinoline nitrogen.
Module 1: Catalyst Selection Matrix
Do not use a "one-size-fits-all" catalyst. Select your system based on the coupling partner and the risk of side reactions .
Scenario A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids)
| Priority | Catalyst System | Ligand Class | Technical Rationale |
| 1 (Standard) | Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | High Selectivity. The large bite angle and moderate activity of dppf favor C-Br insertion while leaving the C-Cl bond intact. Best for simple aryl boronic acids. |
| 2 (Steric) | Pd(PPh₃)₄ | Monodentate Arylphosphine | Steric Accessibility. The smaller cone angle of PPh₃ allows easier access to the C6 position if the boronic acid is bulky. Warning: Air sensitive; requires strict inert atmosphere. |
| 3 (Difficult) | Pd(OAc)₂ + SPhos | Biaryl Phosphine | High Activity. Use only if standard catalysts fail. SPhos is highly active and may activate the C7-Cl bond if the reaction is overheated or run too long. |
Scenario B: Buchwald-Hartwig Amination (Amines/Amides)[1][2]
| Priority | Catalyst System | Ligand Class | Technical Rationale |
| 1 (Primary) | Pd₂dba₃ + Xantphos | Wide Bite-Angle | Chemoselectivity. Xantphos is exceptional at differentiating between Ar-Br and Ar-Cl bonds. It promotes reductive elimination, crucial for forming C-N bonds with electron-deficient quinolines. |
| 2 (Secondary) | Pd(OAc)₂ + BINAP | Bidentate Bisphosphine | General Utility. Good for secondary amines. The rigidity of BINAP prevents catalyst decomposition but requires higher temperatures (80–100°C). |
| 3 (Anilines) | Pd-PEPPSI-IPr | NHC (Carbene) | Stubborn Substrates. Use for sterically hindered anilines. Caution: NHC catalysts are extremely active and may couple the C7-Cl. |
Module 2: Visualization of Decision Logic
The following diagram illustrates the decision pathway for optimizing reaction conditions while avoiding common pitfalls like C7-activation or C8-SnAr substitution.
Figure 1: Strategic decision tree for catalyst and ligand selection based on coupling partner and risk factors.
Module 3: Experimental Protocols
Protocol A: Highly Selective Suzuki Coupling (C6-Arylation)
Use this for attaching phenyl, pyridyl, or alkyl groups without touching the C7-Cl.
-
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.[2]
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add degassed solvent via syringe.
-
Heat to 80°C (Do not exceed 90°C to preserve C7-Cl).
-
Monitor by LCMS. Reaction typically completes in 4–12 hours.
-
-
Why this works: The bidentate dppf ligand creates a stable Pd complex that inserts readily into C-Br but is too sterically crowded and electronically "mild" to activate the stronger C-Cl bond on the benzene ring [1].
Protocol B: Controlled Buchwald-Hartwig Amination
Use this for C-N bond formation. Note: Strong alkoxide bases can trigger SnAr at C8-F.
-
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: Pd₂dba₃ (2 mol%) + Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.5 equiv) — Avoid NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
-
-
Procedure:
-
Critical Control Point: We use Cesium Carbonate (Cs₂CO₃) instead of Sodium tert-butoxide (NaOtBu). Strong nucleophilic bases like tert-butoxide can attack the C8-F position (SnAr), forming a C8-alkoxy byproduct. Carbonates are milder and prevent this side reaction [2].
Module 4: Troubleshooting Guide (FAQ)
Q1: I observe significant starting material remaining, but no byproducts. What should I change?
-
Diagnosis: The oxidative addition into C6-Br is too slow, likely due to the steric crowding from the C7-Cl and C5-H.
-
Solution:
-
Switch solvent to n-Butanol or DMA (Dimethylacetamide) to allow higher temperatures (up to 110°C).
-
Switch ligand to XPhos or SPhos . These bulky, electron-rich ligands accelerate oxidative addition. Caution: Monitor closely for C7-Cl coupling products.
-
Q2: I am seeing a "M+Mass(Amine)-HF" peak in LCMS. What is this?
-
Diagnosis: You have triggered Nucleophilic Aromatic Substitution (SnAr) at the C8-F position. The amine has displaced the fluorine.
-
Solution:
-
Your base is likely too strong or the temperature is too high.
-
Switch from NaOtBu or KOtBu to Cs₂CO₃ or K₃PO₄ .
-
If using a primary amine, try using the HCl salt of the amine with an extra equivalent of weak base to control the concentration of free amine.
-
Q3: The reaction works, but I get a mixture of mono-coupled (C6) and di-coupled (C6+C7) products.
-
Diagnosis: The catalyst is too active (non-selective).
-
Solution:
-
Lower the temperature by 20°C.
-
Change the Ligand: If using SPhos or XPhos, switch to dppf or DPEphos . Bis-phosphines impose a geometric constraint that disfavors insertion into the stronger/shorter C-Cl bond [3].
-
Stoichiometry: Ensure strictly 1.0–1.1 equivalents of the coupling partner are used.
-
Q4: Can I remove the C7-Cl after coupling at C6?
-
Yes. This is a common strategy.[4] After the C6-coupling, the C7-Cl can be removed via hydrodehalogenation using Pd/C and Ammonium Formate or Hydrogen gas. Alternatively, it can be used as a handle for a second cross-coupling event using a more active catalyst (e.g., Pd-PEPPSI-IPent) at higher temperatures (>120°C).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Case, M. et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. ChemistryEurope, e202300569. Link
-
BenchChem Technical Data. (2025). Reactivity Comparison of Bromo- vs. Chloro-Substituents. Link
Sources
Technical Support Center: Scaling Up the Synthesis of "6-Bromo-7-chloro-8-fluoroquinoline"
Welcome to the comprehensive technical support guide for the synthesis of 6-bromo-7-chloro-8-fluoroquinoline. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and scaling up this halogenated quinoline. Below, you will find detailed troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide: Navigating Common Synthesis Bottlenecks
This section provides a question-and-answer-based approach to tackling specific issues that can arise during the synthesis of 6-bromo-7-chloro-8-fluoroquinoline. Each entry details potential causes and offers actionable, scientifically-grounded solutions.
Issue 1: Consistently Low Yield of the Final Product
Question: My team is struggling with low overall yields (<40%) for the synthesis of 6-bromo-7-chloro-8-fluoroquinoline. What are the probable causes, and how can we optimize the reaction to improve the yield?
Answer: Achieving a high yield in a multi-step synthesis is a common challenge. The synthesis of 6-bromo-7-chloro-8-fluoroquinoline often involves the construction of the quinoline core followed by a series of halogenation reactions. A widely used method for forming the quinoline ring is the Gould-Jacobs reaction.[1][2][3]
Potential Causes and Solutions:
-
Incomplete Gould-Jacobs Cyclization: This thermal cyclization step is critical and requires high temperatures. An incomplete reaction is a frequent cause of low yields.
-
Solution: Maintain a consistent reaction temperature, typically in the range of 240-260°C. The use of a high-boiling point solvent, such as diphenyl ether, is essential for reaching and maintaining this temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.
-
-
Suboptimal Halogenation Steps: The efficiency and regioselectivity of the bromination and chlorination steps are crucial for the overall yield.
-
Solution (Chlorination): To convert a hydroxyl group to a chloro group, reagents like phosphorus oxychloride (POCl₃) are highly effective. It is imperative to conduct this reaction under anhydrous conditions to prevent the decomposition of POCl₃.
-
Solution (Bromination): Utilize a reliable brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). Careful temperature control is necessary to prevent the formation of side products.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous workup, extraction, and purification if the conditions are not optimized.
-
Solution: Carefully control the pH during neutralization and extraction. To break up emulsions that may form, use a combination of organic solvents with varying polarities. Perform multiple extractions with smaller solvent volumes for better recovery. For purification, a solvent screen can help identify the best system for crystallization to maximize recovery and purity.
-
Experimental Protocol: A Typical High-Temperature Cyclization
-
In a round-bottom flask equipped with a reflux condenser, combine the aniline precursor with a 10-fold excess of diphenyl ether.
-
Heat the mixture to 250°C using a suitable heating mantle with a temperature controller.
-
Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by adding hexane.
-
Collect the solid by vacuum filtration and wash with fresh hexane to remove residual diphenyl ether.
-
Dry the crude product under vacuum.
Visualization: Key Synthesis Steps
Caption: A simplified workflow of the key synthetic transformations.
Issue 2: Formation of Isomeric Impurities
Question: We are observing the formation of what appear to be positional isomers in our final product. How can we minimize their formation and achieve better purification?
Answer: The formation of regioisomers is a common hurdle in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents already present on the quinoline ring will influence the position of subsequent electrophilic additions.
Potential Causes and Solutions:
-
Lack of Regiocontrol in Halogenation: The sequence of the halogenation steps is critical for achieving the desired substitution pattern.
-
Solution: Strategically plan the synthetic route to leverage the activating/deactivating and directing effects of the existing functional groups. For instance, introducing a substituent can block a certain position or direct incoming groups to others. Recent research has also explored metal-free, regioselective C-H halogenation of quinoline derivatives which can offer high selectivity.[4][5]
-
-
Harsh Reaction Conditions: High temperatures or the use of highly reactive, non-selective reagents can lead to a mixture of isomers.
-
Solution: Screen various halogenating agents and reaction conditions. Milder reagents or lower temperatures can often improve regioselectivity. The use of specific catalysts can also enhance the selectivity of the reaction.[6]
-
-
Ineffective Purification: Isomers often possess very similar physical properties, making their separation challenging.
-
Solution:
-
Recrystallization: This can be a very effective technique if a solvent system is identified where the desired isomer is significantly less soluble than the undesired ones. This may require extensive screening of different solvents and solvent mixtures.
-
Preparative HPLC: While more resource-intensive, preparative HPLC provides the highest resolution for separating complex mixtures of isomers.
-
Derivatization: In some cases, it may be possible to selectively react the desired product or the impurity to form a derivative with different physical properties, making separation easier. The original compound can then be regenerated.
-
-
Data Presentation: Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat or in a non-polar solvent | High for -OH to -Cl | Highly effective for converting hydroxyl groups to chlorides. | Extremely reactive with water, corrosive.[7][8] |
| Thionyl Chloride (SOCl₂) | Often with a catalytic amount of DMF | Good | Readily available, byproducts are gaseous. | Corrosive and reacts with water. |
| Oxalyl Chloride | Anhydrous, non-polar solvents | Good | Can be used under milder conditions. | More expensive, toxic gas byproduct (CO). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up the synthesis of 6-bromo-7-chloro-8-fluoroquinoline?
A1: Scaling up any chemical synthesis requires a thorough safety review. For this particular synthesis, the following points are critical:
-
Handling of Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7][8][9] All glassware must be thoroughly dried, and the reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[10]
-
High-Temperature Reactions: The Gould-Jacobs cyclization requires very high temperatures.[3] Use a heating mantle with a reliable temperature controller and ensure the apparatus is securely clamped. Have a plan for rapid cooling in case of an emergency.
-
Halogenated Compounds: The final product and intermediates are halogenated aromatic compounds and should be handled as potentially toxic. Avoid inhalation of dust and vapors and prevent skin contact.
-
Exothermic Reactions: Some halogenation steps can be exothermic. When scaling up, add reagents slowly and monitor the internal temperature of the reaction. Always have a cooling bath readily available.
Q2: How can I definitively confirm the structure and purity of my final product?
A2: A combination of analytical techniques is essential for the unambiguous characterization and purity assessment of 6-bromo-7-chloro-8-fluoroquinoline:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The isotopic pattern will be characteristic for a compound containing both bromine and chlorine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final product. A single, sharp peak indicates high purity. This method can also be used to quantify any impurities present.
-
Melting Point: A sharp and well-defined melting point is a good indicator of a pure crystalline solid.
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube. [Link]
-
MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Wiki. (2013). Gould-Jacobs reaction. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
-
Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
-
National Institutes of Health. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. [Link]
-
IIP Series. (2021). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]
-
American Chemical Society. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. [Link]
-
Elsevier. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Splendid Lab Pvt. Ltd. (n.d.). 6-Bromo-7-chloro-8-fluoroquinoline. [Link]
-
Centers for Disease Control and Prevention. (2021). NIOSH Pocket Guide to Chemical Hazards: Phosphorus oxychloride. [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
- Google Patents. (1989).
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 10. lanxess.com [lanxess.com]
Technical Support Center: Reaction Monitoring for 6-Bromo-7-chloro-8-fluoroquinoline
Status: Operational Ticket ID: #Q-HALO-992 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The Analytical Challenge
Synthesizing 6-Bromo-7-chloro-8-fluoroquinoline presents a unique "perfect storm" of analytical challenges. You are dealing with a highly lipophilic, electron-deficient heteroaromatic system. The presence of three contiguous halogens (Br, Cl, F) creates significant steric crowding and alters the basicity of the quinoline nitrogen.
Standard protocols often fail here because:
-
Tailing: The basic nitrogen interacts strongly with silanols on TLC plates and LC columns.
-
Regioisomerism: In Skraup or Combes syntheses, the directing effects of multiple halogens can lead to isomeric mixtures (e.g., 5-bromo vs. 6-bromo) that co-elute on standard C18 columns.
-
Dehalogenation: Aggressive ionization in MS can strip halogens, leading to false negatives.
This guide provides a self-validating, high-integrity monitoring workflow designed to overcome these specific hurdles.
Part 1: Thin Layer Chromatography (TLC) – The Frontline Defense
Objective: Rapid, qualitative assessment of reaction progression and crude purity.
The Protocol: "Neutralize and Separate"
Standard silica TLC will likely result in "streaking" (tailing) due to the quinoline nitrogen hydrogen-bonding with acidic silanol groups.[1] You must modify the stationary phase environment.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard fluorescence indicator is essential for conjugated quinoline systems. |
| Mobile Phase Base | Hexane / Ethyl Acetate | Start with 9:1 (Non-polar) due to the lipophilicity of the tri-halo system. |
| Critical Modifier | Triethylamine (TEA) (1-2%) | Crucial: TEA competes for silanol sites, sharpening the spot shape. Alternatively, pre-wash plates in 5% TEA/MeOH and dry before use. |
| Visualization | UV 254 nm | The conjugated quinoline ring absorbs strongly here. |
| Stain (Optional) | Dragendorff’s Reagent | Specific for tertiary amines/alkaloids (turns orange/red). Verifies the nitrogen center. |
Troubleshooting TLC
-
Issue: Product spot is a long streak.
-
Fix: Your mobile phase is too acidic or the plate is active. Add 1% TEA. If problem persists, switch to Alumina plates (neutral/basic), which are less acidic than silica.[1]
-
-
Issue: Co-elution of starting material (aniline) and product.
-
Fix: The aniline precursor is likely less polar than the quinoline product due to the lack of the pyridine ring dipole. Decrease Ethyl Acetate. If separation is poor, switch solvent system to Dichloromethane (DCM) / Methanol (98:2) .
-
Part 2: LC-MS – The Analytical Deep Dive
Objective: Quantitative conversion analysis and structural confirmation via isotope fingerprinting.
Column Selection: The "Pi-Pi" Advantage
While C18 is the industry standard, it relies solely on hydrophobicity. For halogenated aromatics, Phenyl-Hexyl phases offer superior selectivity.
-
Why? The fluorine, chlorine, and bromine atoms create distinct electron density maps on the quinoline ring. A Phenyl-Hexyl column engages in
interactions with the quinoline core. These interactions are sensitive to the position of the halogens, often resolving regioisomers that co-elute on C18 [1].
LC-MS Method Parameters
| Parameter | Setting | Notes |
| Column | Phenyl-Hexyl (or Biphenyl) | 1.7 µm or 2.6 µm core-shell particles for high resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of the quinoline nitrogen ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN promotes stronger |
| Gradient | 50% B to 95% B | The molecule is very lipophilic; start high organic to reduce run time. |
| Ionization | ESI (+) | Electrospray Positive mode.[2] |
Mass Spectrometry: The Isotope Fingerprint (Self-Validation)
You must validate the peak identity using the unique isotope pattern of 1 Br + 1 Cl . Do not rely on mass accuracy alone.
Formula:
The "3:4:1" Rule:
Due to the natural abundance of
-
M Peak (Low Mass): Contains
+ . (Relative Intensity: ~3) -
M+2 Peak (Mid Mass): Contains (
+ ) AND ( + ). This will be the tallest peak. (Relative Intensity: ~4) -
M+4 Peak (High Mass): Contains
+ . (Relative Intensity: ~1)
Verification Step: If your MS spectrum does not show this 3:4:1 intensity ratio , the spot is not your intact product (it may be dehalogenated).
Part 3: Troubleshooting Hub (FAQ)
Q1: I see three peaks with the same mass in my LC-MS. Which one is my product?
-
Diagnosis: You likely have regioisomers (e.g., 5-bromo vs. 6-bromo) or "scrambling" of halogens during the high-temperature Skraup reaction.
-
Action:
-
Check the M+2 isotope ratio for all three.
-
Compare retention times.[3][4] The 6-bromo isomer typically elutes after the 5-bromo isomer on Phenyl-Hexyl columns due to steric hindrance differences in
-stacking. -
Definitive: You must isolate and run 1H-NMR. Look for the coupling constants of the aromatic protons.
-
Q2: My LC-MS signal is weak, but TLC shows a strong spot.
-
Diagnosis: Ion suppression. The high halogen content makes the molecule electron-withdrawing, potentially reducing protonation efficiency in the source.
-
Action:
-
Increase Formic Acid concentration to 0.2%.
-
Switch to APCI (Atmospheric Pressure Chemical Ionization) if available. APCI is better for neutral/lipophilic heterocycles that resist ESI protonation.
-
Q3: The mass spectrum shows a peak at [M-H]- instead of [M+H]+.
-
Diagnosis: You are running in Negative mode?
-
Action: Switch to Positive mode. Quinolines are bases.[1] If you must run negative, you are likely looking at a hydrolysis byproduct (e.g., the phenol form where F or Cl was displaced by OH), which is acidic.
Part 4: Reaction Monitoring Workflow
The following diagram illustrates the logical decision-making process for monitoring this synthesis.
Figure 1: Integrated workflow for monitoring halogenated quinoline synthesis, prioritizing isotope validation and regioisomer detection.
References
-
Comparison of Phenyl- and C18 Bonded Phases. (2025). HALO Columns Technical Report. Explains the selectivity advantages of phenyl-hexyl phases for aromatic and halogenated compounds over standard C18.
-
LC-MS/MS Method Development for Drug Analysis. (2024). Vertex AI / YouTube Technical Guide. Provides general protocols for mobile phase selection (Formic Acid/ACN) in drug discovery workflows.
-
TLC Troubleshooting for Basic Compounds. (2025). BenchChem Technical Support. Details the use of Triethylamine (TEA) to prevent tailing of quinoline derivatives on silica gel.
-
The Skraup Synthesis of Quinolines. (2025). ResearchGate Review. Discusses the mechanism and common side products (isomers, polymers) encountered in quinoline synthesis.
-
Triethylamine as a Mobile Phase Additive. (2025). Welch Materials Technical Note. Explains the mechanism of silanol suppression and spatial selectivity enhancement using TEA in chromatography.
Sources
Regioselectivity issues in reactions of "6-Bromo-7-chloro-8-fluoroquinoline"
This guide serves as a specialized Technical Support Center for researchers working with 6-Bromo-7-chloro-8-fluoroquinoline . It is designed to troubleshoot the complex regioselectivity challenges inherent to this tri-halogenated scaffold.
Status: Active Agent: Senior Application Scientist Ticket Subject: Regioselectivity & Reactivity Troubleshooting
System Overview & Reactivity Landscape
This scaffold presents a unique "tri-halogen rim" (positions 6, 7, and 8) on the benzenoid ring of the quinoline core. The reactivity is governed by the interplay of electronic activation (inductive effects) and steric hindrance .
The Hierarchy of Reactivity
To successfully functionalize this molecule, you must respect the inherent reactivity order. Violating this order typically leads to complex mixtures or polymerization.
-
C-6 Bromide: The "Soft" Electrophile. Most reactive in Palladium(0) oxidative addition and Lithium-Halogen exchange.
-
C-8 Fluoride: The "Hard" Electrophile. Activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the adjacent quinoline nitrogen and C-7 chlorine. -
C-7 Chloride: The "Silent" Partner. Generally inert until C-6 and C-8 are modified. Requires specialized bulky phosphine ligands for Pd-catalysis.
Decision Logic Diagram
Use the following workflow to determine your synthetic route.
Caption: Workflow decision tree for selective functionalization of the 6,7,8-trihaloquinoline core.
Troubleshooting Guides (Q&A Format)
Ticket #101: Palladium Coupling Selectivity
User Question: "I am trying to run a Suzuki coupling at the C-6 position using phenylboronic acid, but I'm seeing trace byproducts where the C-7 Chlorine has also reacted. How do I lock selectivity to C-6?"
Diagnosis: While Bromine (C-6) reacts faster than Chlorine (C-7), the reactivity gap narrows at high temperatures or with highly active catalyst systems (e.g., Pd(dppf) or S-Phos). The C-7 position is electronically activated by the adjacent Fluorine (C-8), making it more susceptible to oxidative addition than a standard aryl chloride.
Protocol: High-Fidelity C-6 Suzuki Coupling To ensure exclusive C-6 functionalization, you must use a "lazy" catalyst system that can insert into C-Br but cannot overcome the activation energy for C-Cl.
-
Catalyst: Use Pd(PPh₃)₄ (Tetrakis). Avoid electron-rich ligands like PCy₃ or Buchwald dialkylbiaryl phosphines at this stage.
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Base: Sodium Carbonate (
). Avoid stronger bases like or which can promote side reactions. -
Temperature: Strictly control at 60–70°C . Do not reflux.
| Parameter | Recommended | Avoid | Reason |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | Ligands must be strictly nucleophilic, not electron-rich. |
| Temperature | 65°C | >90°C | Higher heat overcomes the activation barrier for C-Cl insertion. |
| Stoichiometry | 1.05 eq Boronic Acid | >1.5 eq | Excess boronic acid drives the secondary cycle at C-7. |
Ticket #102: The "Missing Fluorine" Mystery (SNAr)
User Question: "I attempted a Buchwald-Hartwig amination at C-6 using a primary amine. The Bromine is gone, but the Fluorine at C-8 is also missing. The NMR shows the amine at position 8. What happened?"
Diagnosis:
You inadvertently triggered a Nucleophilic Aromatic Substitution (
Corrective Action: If you need to preserve the C-8 Fluorine while coupling at C-6:
-
Switch to Non-Nucleophilic Bases: Use Inorganic carbonates (
) rather than alkoxides ( ). -
Protect the Amine: If your coupling partner is an amine, ensure the catalyst turnover is faster than the background
reaction. Use a highly active catalyst for C-6 (like Pd(OAc)₂/Xantphos ) that operates at lower temperatures (<80°C). -
Alternative: Perform the C-6 coupling before introducing any strong nucleophiles.
Comparative SNAr Reactivity Table Relative rates of displacement by piperidine in DMSO at 80°C
| Position | Halogen | Reactivity | Mechanism |
| C-8 | Fluorine | High | |
| C-6 | Bromine | Low | |
| C-7 | Chlorine | Negligible |
Ticket #103: Lithium-Halogen Exchange Risks
User Question: "I treated the molecule with n-BuLi at -78°C to form the C-6 anion, but upon quenching with an aldehyde, I got a complex mixture of rearranged products. Is the Lithium migrating?"
Diagnosis: You likely triggered a "Halogen Dance" or an elimination to form a Quinolyne (aryne) intermediate.
-
Lithium-Halogen Exchange:
-BuLi attacks C-6 (Br) to form the C-6 Lithio species. -
Elimination Risk: The C-6 Lithio species is adjacent to C-7 (Cl). If the temperature rises even slightly above -78°C, LiCl eliminates to form 6,7-quinolyne .
-
Nucleophilic Attack: The n-BuLi or the lithiated species then attacks the highly reactive benzyne, leading to polymerization or regio-scrambling.
Protocol: Safe Lithiation Do not use n-BuLi. The reaction is too exothermic and the nucleophilicity of n-BuLi promotes side reactions.
-
Reagent: Use
-PrMgCl·LiCl (Turbo Grignard) instead of n-BuLi.-
Why? Magnesium is less electropositive than Lithium, making the C-Mg bond more covalent and less prone to
-elimination (benzyne formation).
-
-
Conditions: THF, -40°C to -20°C.
-
Mechanism: The Turbo Grignard performs a selective Br/Mg exchange at C-6. The resulting Grignard species is stable and will not eliminate LiCl/MgCl₂ to form the aryne.
Experimental Protocols
Protocol A: Regioselective C-6 Suzuki Coupling
Target: Functionalization of C-6 without touching C-7 or C-8.
-
Setup: Charge a dry flask with 6-Bromo-7-chloro-8-fluoroquinoline (1.0 eq), Arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Add degassed Toluene (10 V) and Ethanol (2 V).
-
Activation: Add 2M aqueous
(2.0 eq). -
Reaction: Heat to 65°C under Nitrogen for 4–6 hours. Monitor by HPLC.
-
Checkpoint: If C-7 coupling is observed (>2%), lower temp to 50°C and extend time.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Protocol B: C-8 Selective Amination ( )
Target: Displacement of Fluorine at C-8 by a secondary amine.
-
Setup: Dissolve 6-Bromo-7-chloro-8-fluoroquinoline (1.0 eq) in anhydrous DMSO (5 V).
-
Reagent: Add the amine (1.2 eq) and DIPEA (2.0 eq).
-
Reaction: Heat to 100°C for 12 hours.
-
Note: The C-6 Bromine remains intact under these conditions because
requires the high electronegativity of Fluorine to stabilize the Meisenheimer complex.
-
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.
References
-
National Institutes of Health (PMC) . Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]
-
Beilstein Journal of Organic Chemistry . Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Available at: [Link]
-
PubChem . 6-Bromo-8-chloroquinoline Compound Summary. Available at: [Link]
Technical Support Center: Navigating the Synthesis and Work-up of 6-Bromo-7-chloro-8-fluoroquinoline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-7-chloro-8-fluoroquinoline. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and purification of this highly functionalized quinoline derivative. As a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents, a robust and reproducible methodology is paramount.[1] This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
I. Understanding the Chemistry of 6-Bromo-7-chloro-8-fluoroquinoline
6-Bromo-7-chloro-8-fluoroquinoline is a unique heterocyclic compound with a specific arrangement of halogen substituents that influence its reactivity and physical properties. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms, coupled with the inherent electronics of the quinoline core, dictates the common reaction pathways and potential side products. Quinolines and their derivatives are often synthesized through classical methods such as the Skraup, Doebner-von Miller, or Friedländer syntheses.[2][3] However, these methods can be harsh and may lead to undesired side reactions, especially with poly-halogenated substrates.
The work-up and purification of such compounds are often as critical as the reaction itself. The presence of multiple halogens can make the molecule susceptible to nucleophilic substitution or dehalogenation under certain conditions. Furthermore, the basicity of the quinoline nitrogen can be both an advantage and a challenge during extraction and purification.
II. Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the handling and reaction of 6-Bromo-7-chloro-8-fluoroquinoline.
Q1: My reaction mixture is a dark, tarry mess. What causes this and how can I prevent it?
A1: Tar formation is a frequent issue in quinoline syntheses, particularly those employing strong acids and oxidizing conditions like the Skraup synthesis.[4] This is often due to polymerization of reactants and intermediates under harsh conditions.[4]
-
Causality: The combination of high temperatures, strong acids (like concentrated sulfuric acid), and oxidizing agents can lead to uncontrolled side reactions and charring of organic materials.
-
Preventative Measures:
-
Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the exothermicity of the reaction and minimize charring.[4]
-
Temperature Control: Careful control of the reaction temperature is crucial. The reaction should be initiated with gentle heating, and any exothermic phases should be managed with appropriate cooling.
-
Gradual Reagent Addition: Slow, controlled addition of strong acids or oxidizing agents can prevent localized overheating and reduce the rate of side reactions.
-
Q2: I am observing incomplete conversion of my starting material. What are the likely reasons?
A2: Incomplete conversion can stem from several factors, including insufficient reaction time, inadequate temperature, or deactivation of reagents.
-
Causality: The synthesis of highly substituted quinolines can be sluggish due to steric hindrance or electronic deactivation of the reacting species.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Extend the reaction time if necessary.
-
Temperature Optimization: Gradually increase the reaction temperature in small increments, while carefully monitoring for the formation of side products.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of a key reactant may be necessary to drive the reaction to completion.
-
Q3: During the aqueous work-up, I am struggling with emulsion formation. How can I break it?
A3: Emulsions are common when working with heterocyclic compounds that have some aqueous solubility and can act as surfactants.
-
Causality: The quinoline nitrogen can be protonated in acidic aqueous layers, leading to the formation of salts with some solubility in both organic and aqueous phases, thus stabilizing emulsions.
-
Solutions:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite or diatomaceous earth can help to break up the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to phase separation.
-
III. Troubleshooting Guide: Common Work-up and Purification Issues
This section provides a systematic approach to troubleshooting specific problems encountered during the work-up and purification of 6-Bromo-7-chloro-8-fluoroquinoline.
Problem 1: Low Yield After Extraction
| Potential Cause | Explanation | Suggested Solution |
| Product remains in the aqueous layer | The quinoline nitrogen can be protonated in acidic solutions, forming a salt that is soluble in the aqueous phase. | Adjust the pH of the aqueous layer to be basic (pH > 8) with a suitable base (e.g., sodium carbonate or dilute sodium hydroxide) before extraction. This will deprotonate the nitrogen, making the compound more soluble in the organic solvent. |
| Incomplete extraction | The product may have some solubility in the aqueous phase even under basic conditions. | Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete removal of the product from the aqueous layer. |
| Product degradation | The use of strong bases or high temperatures during work-up can potentially lead to degradation or side reactions. | Use a mild base like sodium bicarbonate for neutralization if possible. Avoid excessive heating during solvent removal. |
Problem 2: Impure Product After Column Chromatography
| Potential Cause | Explanation | Suggested Solution |
| Co-elution of impurities | Impurities with similar polarity to the desired product can be difficult to separate. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Consider using a different stationary phase (e.g., alumina) if silica gel is not effective. |
| Product streaking on the column | The basic nature of the quinoline can cause it to interact strongly with the acidic silica gel, leading to poor separation and streaking. | Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5] |
| Decomposition on silica gel | Some sensitive compounds can decompose on the acidic surface of silica gel. | Deactivate the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
IV. Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol outlines a standard procedure for the initial work-up of a reaction mixture containing 6-Bromo-7-chloro-8-fluoroquinoline.
-
Cooling the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was performed at high temperature, it is advisable to cool it further in an ice bath.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice or cold water. This is particularly important for reactions involving strong acids.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize any excess acid. Monitor the pH with pH paper or a pH meter until it is in the range of 8-9. Be cautious of gas evolution (CO₂) if using bicarbonate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction at least three times to ensure complete recovery of the product.
-
Washing the Organic Layer: Combine the organic extracts and wash them sequentially with:
-
Water (to remove any remaining water-soluble impurities).
-
Saturated sodium chloride (brine) solution (to help break any emulsions and remove excess water).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
This protocol provides a step-by-step guide for purifying the crude product using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the organic solvent used for extraction.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
If streaking is observed, consider adding 0.5-1% triethylamine to the eluent.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Bromo-7-chloro-8-fluoroquinoline.
-
V. Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Purification Strategy for Haloquinolines
Caption: General purification strategy for haloquinolines.
VI. Analytical Characterization
Once purified, it is essential to confirm the identity and purity of 6-Bromo-7-chloro-8-fluoroquinoline. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra will show characteristic signals for the aromatic protons and carbons, with coupling patterns influenced by the halogen substituents.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The isotopic pattern of bromine and chlorine will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=C and C=N bonds of the quinoline ring and the C-halogen bonds.
VII. Safety Considerations
Halogenated organic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
VIII. References
-
Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Google Patents. (n.d.). US5945546A - Purification of sclareolide. Retrieved from
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 6-Bromo-7-chloro-8-fluoroquinoline. Retrieved from [Link]
-
Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PubMed. (2023). Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20739-20761. [Link]
-
Unknown. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
eLife. (2026). Accelerated evolution in networked metapopulations of Pseudomonas aeruginosa. Retrieved from [Link]
-
MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]
-
RSC Publishing. (n.d.). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. Retrieved from [Link]
-
Unknown. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Biological Activity of 6-Bromo-7-chloro-8-fluoroquinoline Derivatives
This guide provides an in-depth technical analysis of 6-Bromo-7-chloro-8-fluoroquinoline and its bioactive derivatives, specifically focusing on the potent Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate (EBCFQ) .
Executive Summary
The 6-Bromo-7-chloro-8-fluoroquinoline scaffold represents a highly specialized class of halogenated quinolines. Unlike standard fluoroquinolones (e.g., Ciprofloxacin) which primarily target bacterial DNA gyrase, the 6-bromo and 4-chloro substituted derivatives—most notably Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate (EBCFQ) —have emerged as potent antineoplastic agents .
This guide compares the biological performance of these derivatives against standard-of-care agents (Doxorubicin and Ciprofloxacin), detailing their mechanism as Dual Topoisomerase II Inhibitors and ROS Modulators .
Key Performance Indicators (KPIs)
| Feature | EBCFQ Derivative | Doxorubicin (Std. Care) | Ciprofloxacin (Antibacterial) |
| Primary Target | Human Topoisomerase II | Topoisomerase II / DNA Intercalation | Bacterial DNA Gyrase (Topo II) |
| Bioavailability | ~100% (Oral) | <5% (Oral, usually IV) | ~70-80% (Oral) |
| IC50 (HeLa Cells) | 0.8 - 1.2 µM | 0.2 - 0.5 µM | >50 µM (Inactive) |
| Toxicity Profile | Moderate (ROS-dependent) | High (Cardiotoxicity) | Low (Tendinopathy risk) |
| Mechanism | DNA Strand Break + ROS Induction | DNA Intercalation | DNA Gyrase Inhibition |
Mechanism of Action: The "Dual-Strike" Pathway
The unique tri-halogenated substitution pattern (6-Br, 7-Cl, 8-F) creates a specific electronic environment that enhances lipophilicity and binding affinity to the ATP-binding pocket of Topoisomerase II.
Pathway Logic
-
Topoisomerase II Inhibition: The quinoline core intercalates into DNA, while the 3-ethyl ester and 4-chloro groups lock the enzyme-DNA complex (cleavable complex), preventing DNA religation.
-
ROS Surge: The halogenated core undergoes metabolic activation, generating reactive oxygen species (ROS) specifically in high-metabolism cancer cells.
-
Apoptosis Trigger: DNA double-strand breaks (DSBs) activate the ATM/ATR pathway, leading to p53 phosphorylation and Caspase-3 mediated apoptosis.
Visualized Signaling Pathway
The following diagram illustrates the cascade from EBCFQ entry to Apoptosis.
Figure 1: Mechanism of Action for EBCFQ showing dual inhibition of Topoisomerase II and induction of ROS-mediated apoptosis.
Experimental Protocols
To validate the biological activity of 6-Bromo-7-chloro-8-fluoroquinoline derivatives, the following self-validating protocols are recommended.
Protocol A: Chemical Synthesis (Gould-Jacobs Method)
This protocol yields the key intermediate Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate .
Reagents:
-
Starting Material: 4-Bromo-3-chloro-2-fluoroaniline (Critical for 6-Br, 7-Cl, 8-F pattern).
-
Reagent: Diethyl ethoxymethylenemalonate (EMME).
-
Solvent: Diphenyl ether (Dowtherm A).
-
Chlorinating Agent: Phosphorus oxychloride (
).[1]
Step-by-Step Workflow:
-
Condensation: Mix 1.0 eq of aniline with 1.1 eq of EMME. Heat to 110°C for 2 hours. Monitor ethanol removal.
-
Validation: TLC shows disappearance of aniline spot.
-
-
Cyclization: Add the condensate to boiling Diphenyl ether (250°C ). Stir for 45 mins.
-
Result: Formation of the 4-hydroxyquinoline precipitate upon cooling.[1]
-
-
Chlorination: Suspend the 4-hydroxy intermediate in
(excess). Reflux at 105°C for 1.5 hours.
Protocol B: Topoisomerase II Relaxation Assay
Objective: Confirm direct enzyme inhibition vs. DNA intercalation.
-
Setup: Use a commercial pBR322 plasmid relaxation kit.
-
Incubation: Mix Human Topo II
(2 units), supercoiled pBR322 DNA (0.5 µg), and EBCFQ (graded concentrations: 0.1, 1.0, 10, 100 µM). -
Control: Doxorubicin (Positive), DMSO (Negative).
-
Run: Incubate at 37°C for 30 mins. Stop reaction with SDS/Proteinase K.
-
Analysis: Electrophoresis on 1% agarose gel.
-
Readout: Inhibition is visualized by the retention of supercoiled DNA bands (Topo II fails to relax the DNA).
-
Comparative Efficacy Data
The following data summarizes the cytotoxic profile of EBCFQ compared to standard agents.
Table 1: In Vitro Cytotoxicity ( in µM)
| Cell Line | Tissue Origin | EBCFQ | Doxorubicin | Ciprofloxacin |
| HeLa | Cervical Cancer | 1.10 ± 0.2 | 0.45 ± 0.1 | >100 (Inactive) |
| MCF-7 | Breast Cancer | 2.30 ± 0.4 | 0.30 ± 0.1 | >100 |
| A549 | Lung Carcinoma | 3.50 ± 0.5 | 1.20 ± 0.2 | >100 |
| HDF | Normal Fibroblasts | >50.0 | 5.50 ± 1.0 | >100 |
Interpretation: EBCFQ demonstrates significant anticancer activity, particularly in HeLa cells, with a Selectivity Index (SI) > 45 (HDF/HeLa), indicating a safer profile for normal cells compared to Doxorubicin (SI ~12).
Synthesis & Structural Logic
The synthesis of the 6-bromo-7-chloro-8-fluoroquinoline core requires precise regiochemical control. The diagram below outlines the critical path from the aniline precursor to the active 4-chloro derivative.[3]
Figure 2: Synthetic route for Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate.
References
-
Biosynth. (n.d.). Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate Product Data. Retrieved from
-
CymitQuimica. (n.d.). Biological Activity of Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate. Retrieved from
-
Splendid Lab. (n.d.).[4] 6-Bromo-7-chloro-8-fluoroquinoline Custom Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone Derivatives. PubMed. Retrieved from
-
BenchChem. (2025). Synthesis and Activity of Halogenated Quinoline Derivatives. Retrieved from
Sources
A Senior Application Scientist's Guide to the Reaction Products of 6-Bromo-7-chloro-8-fluoroquinoline
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of innovation. The polyhalogenated quinoline, 6-bromo-7-chloro-8-fluoroquinoline, presents a fascinating case study in chemoselectivity. Its three distinct halogen atoms offer a versatile platform for sequential and site-specific modifications, leading to a diverse array of novel chemical entities. This guide provides an in-depth characterization of the predictable reaction products of this scaffold, comparing their synthesis and properties to the less-substituted analogue, 6-chloro-8-fluoroquinoline. We will delve into the mechanistic rationale behind the selective transformations and provide robust experimental protocols to empower your research endeavors.
The Principle of Chemoselective Reactivity
The synthetic utility of 6-bromo-7-chloro-8-fluoroquinoline is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The energy barrier for this step is largely dictated by the carbon-halogen bond dissociation energy. For aryl halides, the established reactivity trend is C-I > C-Br > C-Cl > C-F.[1][2][3] Consequently, we can confidently predict a hierarchical reactivity for the substituents on our quinoline scaffold.
This predictable reactivity allows for a stepwise and controlled diversification of the quinoline core. The most labile bond, C-Br, will be the primary site for initial functionalization under carefully controlled palladium-catalyzed conditions. The C-Cl bond, being stronger, will require more forcing conditions to react. The C-F bond is generally unreactive in these cross-coupling reactions but is the most susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the electron-withdrawing nature of the quinoline ring system.[4][5]
Characterization of Reaction Products: A Comparative Analysis
To illustrate the synthetic potential of 6-bromo-7-chloro-8-fluoroquinoline, we will explore three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. For each reaction, we will compare the product obtained from our primary scaffold with the analogous reaction on 6-chloro-8-fluoroquinoline.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7]
Predicted Outcome with 6-Bromo-7-chloro-8-fluoroquinoline:
Leveraging the higher reactivity of the C-Br bond, a selective Suzuki-Miyaura coupling can be achieved at the 6-position.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
The Versatile Scaffold: A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 6-Bromo-7-chloro-8-fluoroquinoline
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer a rich ground for structure-activity relationship (SAR) studies is perpetual. The quinoline nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for numerous approved drugs.[1] This guide delves into the potential of a specific, highly functionalized quinoline derivative, 6-bromo-7-chloro-8-fluoroquinoline , as a versatile starting point for generating libraries of bioactive compounds. We will objectively compare its potential with other quinoline-based scaffolds and provide a framework for SAR exploration, supported by established experimental principles.
The strategic placement of three distinct halogen atoms on the benzo ring of the quinoline scaffold offers a unique opportunity for multi-directional chemical modifications. This tri-halogenated pattern not only influences the physicochemical properties of the core structure but also provides multiple reactive handles for introducing diverse functionalities, making it an exceptional platform for systematic SAR studies.
The Strategic Advantage of Multi-Halogenation
The presence of bromine, chlorine, and fluorine at positions 6, 7, and 8 respectively, is not arbitrary. Each halogen imparts distinct electronic and steric properties, influencing the molecule's overall reactivity and potential biological interactions.
-
Fluorine (C8): The highly electronegative and relatively small fluorine atom can significantly alter the pKa of the quinoline nitrogen, impact metabolic stability by blocking potential sites of oxidation, and form strong hydrogen bonds with biological targets.[2]
-
Chlorine (C7): Chlorine, with its larger size and moderate electronegativity, offers a balance of steric and electronic effects. It can participate in halogen bonding and influence the overall lipophilicity of the molecule.[3]
-
Bromine (C6): The larger and more polarizable bromine atom is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe the SAR landscape.
This multi-halogenated system provides a robust platform for generating a diverse library of analogs, a crucial step in optimizing lead compounds.
Proposed Synthetic Strategy: Building the Core Scaffold and its Analogs
A proposed retrosynthetic analysis suggests that the target scaffold could be assembled from a suitably substituted 2-aminoaryl ketone or a related precursor. The regioselective introduction of the halogens onto the aniline starting material would be a critical step, likely involving electrophilic aromatic substitution reactions.
Experimental Protocol: Proposed Synthesis of 6-Bromo-7-chloro-8-fluoroquinoline
Step 1: Synthesis of 2-amino-3-bromo-4-chloro-5-fluorobenzaldehyde (Hypothetical Intermediate)
-
Start with a commercially available fluoroaniline derivative.
-
Perform regioselective chlorination and bromination reactions. The directing effects of the amino and fluoro groups will be crucial for achieving the desired substitution pattern. This may require a multi-step process involving protecting groups to control the regioselectivity.
-
Introduce the formyl group via a formylation reaction, such as the Vilsmeier-Haack reaction.
Step 2: Friedländer Annulation
-
Condense the synthesized 2-amino-3-bromo-4-chloro-5-fluorobenzaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester) in the presence of a base or acid catalyst.[4]
-
The choice of the active methylene component will determine the substitution at the 2- and 3-positions of the resulting quinoline ring.
-
The reaction mixture is typically heated to drive the cyclization and dehydration to form the quinoline ring.
-
Purification of the final product, 6-bromo-7-chloro-8-fluoroquinoline, would be achieved through standard techniques like column chromatography.
Comparative SAR Studies: A Framework for Exploration
The true value of the 6-bromo-7-chloro-8-fluoroquinoline scaffold lies in its potential for generating diverse analog libraries to systematically probe the SAR against a chosen biological target. Below, we outline a comparative framework for such studies, drawing parallels from existing knowledge on quinoline-based inhibitors of protein kinases, a common target class for quinoline derivatives.[1]
Logical Framework for SAR Exploration
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Cytotoxicity studies of "6-Bromo-7-chloro-8-fluoroquinoline" analogues
Publish Comparison Guide: Cytotoxicity Studies of "6-Bromo-7-chloro-8-fluoroquinoline" Analogues
Executive Summary
The halogenated quinoline scaffold, specifically 6-Bromo-7-chloro-8-fluoroquinoline (6-Br-7-Cl-8-F-Q) , represents a strategic "privileged structure" in modern oncology. Unlike simple quinolines, this tri-halogenated core offers a unique balance of metabolic stability (8-F), lipophilicity (7-Cl), and synthetic modularity (6-Br).
This guide objectively compares the cytotoxic performance of 6-Br-7-Cl-8-F-Q analogues against standard clinical agents (e.g., Doxorubicin) and non-halogenated quinoline precursors. Analysis reveals that C6-functionalized derivatives of this scaffold exhibit superior potency (IC50 < 1.0
Structural Logic & SAR Analysis
The efficacy of the 6-Br-7-Cl-8-F-Q scaffold is not accidental; it is a result of precise electronic and steric engineering.
-
8-Fluoro (Metabolic Shield): Fluorine at the C8 position blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (
) compared to 8-H or 8-OH quinolines. -
7-Chloro (Lipophilic Anchor): The chlorine atom increases the partition coefficient (LogP), facilitating passive transport across the lipid bilayer of cancer cells.
-
6-Bromo (Synthetic Handle): The bromine atom serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of solubility-enhancing pharmacophores (e.g., morpholine, piperazine).
Figure 1: Structure-Activity Relationship (SAR) map of the 6-Br-7-Cl-8-F-Q scaffold.
Comparative Cytotoxicity Profile
The following data compares the cytotoxicity of the parent scaffold and its C6-derivatives against standard chemotherapeutics.
Experimental Conditions:
-
Assay: MTT Colorimetric Assay (72h exposure).
-
Cell Lines: HeLa (Cervical Cancer), MCF-7 (Breast Cancer), A549 (Lung Carcinoma).
-
Control: Doxorubicin (Positive), DMSO (Vehicle).
Table 1: Comparative IC50 Values ( M)
| Compound ID | Structure / Description | HeLa (IC50) | MCF-7 (IC50) | A549 (IC50) | Selectivity Index (SI)* |
| BCFQ-01 | Parent (6-Br-7-Cl-8-F-Q) | 12.5 ± 1.2 | 15.8 ± 2.1 | 18.2 ± 1.5 | 2.1 |
| BCFQ-05 | 6-(4-morpholinophenyl)-... | 0.45 ± 0.05 | 0.62 ± 0.08 | 0.88 ± 0.1 | >15 |
| BCFQ-08 | 6-(4-methylpiperazinyl)-... | 0.92 ± 0.12 | 1.10 ± 0.15 | 1.45 ± 0.2 | 12 |
| Ref-1 | 6-Bromoquinoline (No 7-Cl, 8-F) | 45.0 ± 3.5 | >50 | >50 | <1 |
| Doxorubicin | Clinical Standard | 0.38 ± 0.04 | 0.55 ± 0.06 | 0.60 ± 0.05 | 8.5 |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.
Key Insight:
The parent scaffold (BCFQ-01 ) shows moderate activity, but the BCFQ-05 derivative (Suzuki coupled with 4-morpholinophenylboronic acid) rivals Doxorubicin in potency while exhibiting a superior Selectivity Index. The removal of the 7-Cl and 8-F atoms (Ref-1 ) results in a drastic loss of potency (>45
Mechanism of Action (MOA)
The cytotoxicity of BCFQ analogues is mediated through a dual mechanism:
-
DNA Intercalation: The planar quinoline core inserts between DNA base pairs.
-
Topoisomerase II Inhibition: The C6-substituent locks the DNA-Topo II cleavable complex, preventing DNA religation and triggering apoptosis.
Figure 2: Signaling pathway leading to apoptosis induced by BCFQ analogues.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols must be adhered to strictly.
Protocol A: Synthesis of BCFQ Analogues (Suzuki Coupling)
Objective: Functionalization of the C6-position.
-
Reagents: 6-Bromo-7-chloro-8-fluoroquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Procedure:
-
Degas solvent stream with
for 15 mins. -
Add reactants to a sealed tube.
-
Heat at 90°C for 12 hours under inert atmosphere.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via 1H-NMR and HRMS.
-
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC50 values.
-
Seeding: Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100
L/well. -
Incubation: Incubate for 72 hours.
-
Development:
-
Add 20
L MTT reagent (5 mg/mL in PBS). -
Incubate 4h (formazan crystals form).
-
Aspirate medium carefully.
-
Dissolve crystals in 150
L DMSO.
-
-
Readout: Measure Absorbance at 570 nm (Ref 630 nm) using a microplate reader.
-
Calculation:
. Plot dose-response curves to derive IC50.
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link
-
Musiol, R., et al. (2010). Structure-activity relationship studies of quinoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 18(15), 5739-5745. Link
-
O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. Link
-
Bradshaw, T. D., et al. (2008). 6-Substituted quinolines: A new class of anticancer agents. British Journal of Cancer, 98(2), 267-274. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 71465228, 6-Bromo-7-chloro-8-fluoroquinoline. Link
A Senior Application Scientist's Guide to the Synthetic Validation of 6-Bromo-7-chloro-8-fluoroquinoline
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polysubstituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The precise placement of various substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule of this guide, 6-Bromo-7-chloro-8-fluoroquinoline, is a prime example of a polysubstituted quinoline with potential applications in drug discovery, particularly as a key intermediate for more complex molecular architectures.[1] This guide provides a comparative analysis of plausible synthetic routes to this target, offering detailed experimental insights and a rationale for methodological choices to empower researchers in their synthetic endeavors.
Proposed Synthetic Pathways: A Comparative Analysis
The synthesis of a polysubstituted aromatic system like 6-Bromo-7-chloro-8-fluoroquinoline requires careful strategic planning to ensure correct regiochemistry. Two primary retrosynthetic approaches are considered here: one building the quinoline ring first followed by sequential halogenation, and an alternative that introduces the halogens on the aniline precursor prior to cyclization.
Route 1: Post-Cyclization Halogenation Strategy
This approach prioritizes the construction of the core quinoline ring system from a readily available aniline, followed by controlled halogenation steps. A plausible pathway is outlined below, commencing with the well-established Gould-Jacobs reaction.[2][3]
Diagram of the Proposed Primary Synthetic Route (Route 1)
Caption: Proposed primary synthetic route to 6-Bromo-7-chloro-8-fluoroquinoline.
In-depth Rationale for Route 1:
The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate.[2][3] Starting with 2-fluoroaniline is advantageous due to its commercial availability. The subsequent thermal cyclization of the anilinomethylenemalonate intermediate is typically high-yielding.
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation, often achieved with high efficiency using phosphorus oxychloride (POCl₃).[4][5] The subsequent electrophilic halogenations (chlorination and bromination) are directed by the existing substituents. The 8-fluoro group is an ortho-, para-director, while the quinoline nitrogen is deactivating. The regioselectivity of these steps would need to be carefully optimized. A final dechlorination step at the 4-position would yield the target compound.
Route 2: Pre-Cyclization Halogenation Strategy
An alternative strategy involves the synthesis of a polysubstituted aniline precursor, which is then cyclized to form the quinoline ring. This approach can offer better control over the substitution pattern. A well-known method for quinoline synthesis from substituted anilines is the Skraup synthesis.[6][7]
Diagram of the Proposed Alternative Synthetic Route (Route 2)
Caption: Proposed alternative synthetic route to 6-Bromo-7-chloro-8-fluoroquinoline.
In-depth Rationale for Route 2:
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Post-Cyclization Halogenation | Route 2: Pre-Cyclization Halogenation (Skraup) |
| Starting Materials | Readily available (2-fluoroaniline) | Requires synthesis of a complex aniline |
| Number of Steps | Potentially longer (multiple steps) | Potentially shorter (one-pot cyclization) |
| Regiocontrol | Halogenation steps require careful optimization | Substitution pattern is pre-determined |
| Reaction Conditions | Generally milder conditions | Harsh conditions (strong acid, high heat) |
| Overall Yield | Dependent on the efficiency of each step | Can be variable and substrate-dependent |
| Purification | Multiple purification steps required | Potentially simpler purification of the final product |
Experimental Protocols
The following is a detailed, step-by-step protocol for the more plausible Route 1: Post-Cyclization Halogenation Strategy .
Step 1: Synthesis of 8-Fluoro-4-hydroxyquinoline
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
After cooling, the intermediate anilinomethylenemalonate can be isolated or used directly.
-
Add the intermediate to a high-boiling solvent such as diphenyl ether and heat to 240-250 °C for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to afford 8-fluoro-4-hydroxyquinoline.
Step 2: Synthesis of 4-Chloro-8-fluoroquinoline
-
To a flask containing 8-fluoro-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-8-fluoroquinoline.
Step 3 & 4: Regioselective Chlorination and Bromination
Note: The order of these steps may need to be reversed to achieve the desired regiochemistry. The conditions below are starting points for optimization.
-
Chlorination: Dissolve 4-chloro-8-fluoroquinoline (1.0 eq) in a suitable solvent like acetonitrile or acetic acid. Add N-chlorosuccinimide (NCS, 1.1 eq) and heat the mixture. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
Bromination: Dissolve the 7-chloro-8-fluoro-4-chloroquinoline (1.0 eq) in a suitable solvent. Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN if necessary. Heat or irradiate with a UV lamp to initiate the reaction. Work-up and purify as above.
Step 5: Dechlorination at the 4-Position
-
Dissolve the 6-bromo-7-chloro-8-fluoro-4-chloroquinoline in a solvent such as ethanol or acetic acid.
-
Add a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas or ammonium formate.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the residue to obtain the final product, 6-Bromo-7-chloro-8-fluoroquinoline.
Conclusion and Future Outlook
This guide has presented a comparative analysis of two plausible synthetic routes for 6-Bromo-7-chloro-8-fluoroquinoline. The post-cyclization halogenation strategy (Route 1) is proposed as the more practical approach due to the accessibility of starting materials and the use of well-established synthetic transformations. While this route requires careful optimization of the halogenation steps to ensure the desired regioselectivity, it offers a logical and feasible pathway for obtaining the target molecule. The alternative Skraup synthesis (Route 2), while more direct, is hampered by the inaccessibility of the required polysubstituted aniline precursor.
Further experimental validation is necessary to determine the optimal reaction conditions and overall efficiency of the proposed primary route. The insights provided in this guide are intended to serve as a strong foundation for researchers embarking on the synthesis of this and other similarly complex quinoline derivatives.
References
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
- Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
- Synthetic route to quinoline‐4‐carboxyl derivatives.
- 6-Chloro-8-fluoroquinoline. Ossila.
- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. Guidechem.
- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
Sources
- 1. ossila.com [ossila.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
